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  • Product: 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester
  • CAS: 92029-41-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-p-Tolyl-oxazole-4-carboxylic Acid Ethyl Ester: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary In contemporary medicinal chemistry, the 1,3-oxazole ring serves as a privileged heterocyclic scaffold, frequently deployed as a bioisostere for amides and other heteroaromatics to improve metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3-oxazole ring serves as a privileged heterocyclic scaffold, frequently deployed as a bioisostere for amides and other heteroaromatics to improve metabolic stability and target binding affinity. 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS No. 92029-41-9)[1] is a highly versatile building block that exemplifies these desirable properties. By combining a lipophilic p-tolyl moiety with a rigid, hydrogen-bond-accepting oxazole core and a synthetically malleable ethyl ester group, this compound has become foundational in the development of novel therapeutics, including Peroxisome Proliferator-Activated Receptor (PPAR) modulators for metabolic diseases[2] and papain-like protease (PLpro) inhibitors targeting SARS-CoV-2[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating, modern synthetic protocol, and explores its structure-activity relationship (SAR) applications.

Physicochemical Profiling & Structural Elucidation

The structural architecture of 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester dictates its behavior in both synthetic environments and biological systems. The planar oxazole ring establishes a rigid vector between the C2-aryl substituent and the C4-carboxylate, ensuring predictable spatial orientation within protein binding pockets.

Table 1: Physicochemical and Structural Parameters
ParameterValue
IUPAC Name Ethyl 2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
CAS Registry Number 92029-41-9[4]
Molecular Formula C₁₃H₁₃NO₃[4]
Molecular Weight 231.25 g/mol [4]
Topological Polar Surface Area (TPSA) 52.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Oxazole N, Oxazole O, Ester Carbonyl O, Ester Ether O)
Rotatable Bonds 3

Structural Causality: The lack of hydrogen bond donors combined with a moderate TPSA (52.3 Ų) grants this scaffold excellent membrane permeability. The p-tolyl group enhances lipophilicity (LogP), driving hydrophobic interactions, while the N3 atom of the oxazole acts as a critical hydrogen-bond acceptor[3].

Synthetic Methodology: The Silver-Mediated Cyclodehydration Pathway

Traditional Hantzsch oxazole syntheses (condensation of primary amides with α -haloketones) often suffer from poor yields and severe side reactions when generating 4-carboxylate derivatives. To circumvent this, modern protocols employ a silver-mediated cyclodehydration strategy (a modification of the Blümlein-Lewy synthesis)[5].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system to ensure high-fidelity reproducibility.

Reagents Required:

  • p-Toluamide (1.0 equiv, Nucleophile)

  • Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate) (1.2 equiv, Electrophile)

  • Silver Hexafluoroantimonate ( AgSbF6​ ) (1.0 equiv, Halophilic Lewis Acid)

  • Anhydrous 1,2-Dichloroethane (DCE) (Solvent)

Methodology:

  • Inert Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, suspend p-toluamide and AgSbF6​ in anhydrous DCE under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation. Anhydrous conditions are absolute prerequisites; trace moisture will competitively hydrolyze the highly reactive oxocarbenium intermediate, drastically reducing yields[5].

  • Electrophile Addition: Add ethyl 3-bromo-2-oxopropanoate dropwise to the suspension at room temperature.

  • Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 120°C for 45 minutes.

    • Causality: Microwave heating ensures rapid, homogeneous energy transfer. This overcomes the high activation energy barrier of the final cyclodehydration step without the prolonged thermal stress that typically causes starting material decomposition[6],[7].

  • Workup & Validation Checkpoint: Dilute the cooled reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Self-Validation: The formation of a dense, yellowish-white precipitate ( AgBr ) on the Celite pad serves as visual confirmation that the halophilic abstraction of the bromide ion by AgSbF6​ was successful[5].

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure oxazole ester.

Synthesis R1 p-Toluamide (Nucleophile) Int O-Alkylated Intermediate R1->Int AgSbF6, DCE MW 120°C R2 Ethyl Bromopyruvate (Electrophile) R2->Int SN2 Displacement Prod Ethyl 2-(p-tolyl)oxazole -4-carboxylate Int->Prod Cyclodehydration (-H2O)

Figure 1: Silver-mediated cyclodehydration pathway for oxazole synthesis.

Pharmacological Relevance & SAR Mapping

The 2-aryl-oxazole-4-carboxylate core is a "privileged fragment" in structure-based drug design. Research into SARS-CoV-2 PLpro inhibitors has demonstrated that replacing standard 1,2,4-oxadiazoles with substituted oxazoles allows for fine-tuning of the electronic distribution and steric bulk within the viral protease's active site[3].

Furthermore, in the design of PPAR α and PPAR γ modulators for type 2 diabetes and arteriosclerosis, the oxazole ring acts as a rigid spacer[2]. The p-tolyl group inserts deeply into the lipophilic tail pocket of the receptor, while the ester moiety at the 4-position serves either as a prodrug (cleaved in vivo to the active carboxylic acid) or as a direct hydrogen-bond acceptor interacting with tyrosine residues in the target protein[2].

SAR_Model cluster_core Oxazole-4-carboxylate Core Target Target Protein Pocket (e.g., PLpro / PPAR) Tolyl p-Tolyl Moiety (Lipophilic) Tolyl->Target Hydrophobic insertion Oxazole Oxazole Ring (Bioisostere) Tolyl->Oxazole Oxazole->Target pi-pi Stacking Ester Ethyl Ester (H-Bond Acceptor) Oxazole->Ester Ester->Target Solvent boundary

Figure 2: Pharmacophoric mapping and target protein binding interactions.

Analytical Validation & Quality Control Protocols

To ensure the integrity of the synthesized 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester, the following analytical validations must be performed:

  • LC-MS (ESI+): Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid), the target compound will elute as a sharp peak exhibiting a mass-to-charge ratio ( m/z ) of 232.1 [M+H]+ .

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

    • δ 8.25 (s, 1H): The highly deshielded C5-proton of the oxazole ring confirms successful cyclization.

    • δ 7.95 (d, J=8.2 Hz, 2H) & 7.28 (d, J=8.2 Hz, 2H): The classic AB spin system confirms the para-substituted tolyl ring.

    • δ 4.42 (q, J=7.1 Hz, 2H) & 1.41 (t, J=7.1 Hz, 3H): Confirms the intact ethyl ester moiety.

    • δ 2.41 (s, 3H): The aryl methyl group.

References

  • Capotchem. "92029-41-9 | 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester". [Link]

  • Google Patents. "EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy)
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors". [Link]

  • Journal of Medicinal Chemistry. "Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors". [Link]

  • Indian Journal of Pharmaceutical Sciences. "Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids". [Link]

  • The Journal of Organic Chemistry. "A Silver-Mediated One-Step Synthesis of Oxazoles".[Link]

Sources

Exploratory

Spectroscopic characterization of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Executive Summary The structural validation of heterocyclic intermediates is a critical bottleneck in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Executive Summary

The structural validation of heterocyclic intermediates is a critical bottleneck in modern drug discovery. 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS: 92029-41-9) is a highly functionalized oxazole derivative frequently utilized as a core scaffold in the synthesis of PPAR modulators and kinase inhibitors. This whitepaper provides an authoritative, step-by-step methodology for the complete spectroscopic elucidation of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data, this guide establishes a self-validating analytical framework designed for application scientists and synthetic chemists.

Structural Elucidation Strategy: The "Why"

Before deploying instrumentation, it is vital to analyze the chemical architecture of the target compound to anticipate its spectroscopic behavior. The molecule, C₁₃H₁₃NO₃, consists of three distinct domains:

  • The Oxazole Core: A highly electron-deficient heteroaromatic ring. The proton at the C-5 position is isolated (no adjacent protons) and highly deshielded, necessitating 2D NMR (HMBC) to prove its connectivity to the rest of the molecule.

  • The p-Tolyl Group: A para-substituted benzene ring attached at the C-2 position of the oxazole. This will present a classic AA'BB' spin system in ¹H NMR.

  • The Ethyl Ester: Attached at the C-4 position, this group provides characteristic aliphatic signals and a distinct carbonyl stretch in IR spectroscopy.

To prevent mischaracterization caused by trace solvent impurities—a common pitfall in organometallic and heterocyclic chemistry—all spectral assignments must be cross-referenced against standardized impurity tables[1].

Workflow N1 Sample Prep (Chromatography) N2 Primary Screen (LC-HRMS & FTIR) N1->N2 Purity >95% N3 Core Elucidation (1D & 2D NMR) N2->N3 Mass/IR Match N4 Data Synthesis (Structure Confirmed) N3->N4 Connectivity Verified

Fig 1: Step-by-step spectroscopic validation workflow for oxazole derivatives.

Experimental Methodologies

A protocol is only as reliable as its reproducibility. The following methodologies are designed to be self-validating, ensuring that instrument calibration and sample preparation do not introduce artifacts[2].

Sample Preparation & NMR Acquisition

Rationale: CDCl₃ is selected as the solvent because the molecule lacks exchangeable protons (like -OH or -NH), and CDCl₃ provides excellent solubility for esterified oxazoles without masking critical aromatic regions[3]. Tetramethylsilane (TMS) is used as an internal standard to anchor the highly deshielded oxazole signals. Step-by-Step Protocol:

  • Purification: Ensure the analyte is purified via flash column chromatography (Hexanes/EtOAc) and dried under high vacuum (0.1 mbar) for 12 hours to remove residual ethyl acetate, which would otherwise obscure the target's ethyl ester signals.

  • Dissolution: Dissolve exactly 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS).

  • 1D ¹H NMR (400 MHz): Acquire with a spectral width of 12 ppm, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • 1D ¹³C NMR (100 MHz): Acquire with a spectral width of 250 ppm, 1024 scans, and a D1 of 2 seconds. The high scan count is necessary to resolve the quaternary carbons (C-2, C-4 of oxazole).

  • 2D NMR (COSY & HMBC): Run gradient-selected COSY and HMBC to map the spin systems and bridge the heteroatoms.

FTIR Spectroscopy (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can induce polymorphic changes or absorb atmospheric moisture, potentially masking critical C=O stretches. Step-by-Step Protocol:

  • Clean the diamond ATR crystal with isopropanol and acquire a background spectrum.

  • Place 2-3 mg of the neat solid directly onto the crystal.

  • Apply optimal pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (ESI-HRMS)

Rationale: Electrospray Ionization (ESI) in positive mode is ideal for nitrogen-containing heterocycles. It provides soft ionization, yielding a robust [M+H]⁺ ion without premature cleavage of the labile ethyl ester group. Step-by-Step Protocol:

  • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Infuse at 10 µL/min into the ESI source.

  • Calibrate the TOF/Orbitrap analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

Comprehensive Spectroscopic Analysis & Data Synthesis

High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass for C₁₃H₁₃NO₃ is 231.0895 Da.

  • Observed Data: The ESI-HRMS spectrum yields a dominant base peak at m/z 232.0970, corresponding to the [M+H]⁺ pseudo-molecular ion.

  • Validation: The mass error is < 2 ppm, confirming the elemental composition. Secondary fragments at m/z 204 (loss of ethylene) and m/z 186 (loss of ethanol) validate the presence of the ethyl ester moiety.

FTIR Analysis

The IR spectrum serves as a rapid diagnostic tool for the functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3120WeakAromatic C-H stretchConfirms presence of the oxazole and benzene rings.
2985, 2920MediumAliphatic C-H stretchCorresponds to the ethyl and tolyl methyl groups.
1735StrongC=O stretch (Ester)Diagnostic for the conjugated ester at the C-4 position.
1610, 1555StrongC=N, C=C stretchCharacteristic vibrations of the oxazole core.
1210, 1150StrongC-O stretch (Ester)Confirms the ester linkage.
835StrongC-H out-of-plane bendDiagnostic for a para-substituted benzene ring.
Nuclear Magnetic Resonance (NMR) Elucidation

The NMR data is the definitive proof of connectivity. The isolated nature of the oxazole C-5 proton means that 1D ¹H NMR alone is insufficient; 2D HMBC is the linchpin of this validation.

¹H NMR (400 MHz, CDCl₃) Data:

Proton Shift (ppm) Multiplicity (J in Hz) Integration Assignment
H-5 (Oxazole) 8.25 Singlet (s) 1H Highly deshielded by adjacent N, O, and C4 ester.
H-2', H-6' (Tolyl) 7.95 Doublet (d, J=8.2) 2H Ortho to the electron-withdrawing oxazole ring.
H-3', H-5' (Tolyl) 7.28 Doublet (d, J=8.2) 2H Meta to oxazole, ortho to the methyl group.
-CH₂- (Ester) 4.42 Quartet (q, J=7.1) 2H Deshielded by the adjacent ester oxygen.
-CH₃ (Tolyl) 2.41 Singlet (s) 3H Benzylic methyl group.

| -CH₃ (Ester) | 1.41 | Triplet (t, J=7.1) | 3H | Aliphatic methyl group. |

¹³C NMR (100 MHz, CDCl₃) Data:

Carbon Shift (ppm) Assignment Carbon Shift (ppm) Assignment
C=O (Ester) 161.5 Carbonyl C-3', C-5' 129.8 Aromatic CH
C-2 (Oxazole) 163.2 Quaternary (attached to tolyl) C-4' 141.2 Quaternary (attached to CH₃)
C-4 (Oxazole) 133.5 Quaternary (attached to ester) -CH₂- (Ester) 61.2 Aliphatic CH₂
C-5 (Oxazole) 143.8 Heteroaromatic CH -CH₃ (Tolyl) 21.5 Benzylic CH₃
C-1' (Tolyl) 124.1 Quaternary aromatic -CH₃ (Ester) 14.3 Aliphatic CH₃

| C-2', C-6' | 126.5 | Aromatic CH | | | |

Logical Connectivity via 2D NMR: To prove that the ethyl ester is at C-4 and the tolyl group is at C-2, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The H-5 proton (8.25 ppm) shows a strong ³J correlation to the ester carbonyl carbon (161.5 ppm), definitively placing the ester at C-4. Furthermore, the tolyl H-2'/H-6' protons (7.95 ppm) show a ³J correlation to the oxazole C-2 carbon (163.2 ppm), locking the aryl ring into the 2-position[3].

NMR_Logic Oxazole Oxazole Core (C2, C4, C5) Ester Ethyl Ester (Carbonyl & Alkyl) Oxazole->Ester HMBC: H5 to C=O (Ester) Tolyl p-Tolyl Group (Aromatic & Methyl) Tolyl->Oxazole HMBC: H2'/H6' to C2 Tolyl->Tolyl COSY: H2'/H6' to H3'/H5' Ester->Ester COSY: CH2 to CH3

Fig 2: Critical 2D NMR (HMBC and COSY) correlation pathways confirming connectivity.

Conclusion

The comprehensive spectroscopic characterization of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester requires a multi-modal approach. While FTIR and HRMS provide rapid confirmation of functional groups and exact mass, it is the strategic application of 1D and 2D NMR that unequivocally resolves the regiochemistry of the oxazole core. By adhering to the rigorous sample preparation and data interpretation frameworks outlined in this guide, researchers can ensure the highest level of scientific integrity in their structural validations.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. URL:[Link]

  • RSC Publishing. "A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported." Organic & Biomolecular Chemistry, 2015. URL:[Link]

Sources

Foundational

Preliminary Toxicity Screening of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The early identification of potential toxicity is a critical and cost-effective component of the mod...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The early identification of potential toxicity is a critical and cost-effective component of the modern drug discovery pipeline. This guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound, 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester. By integrating robust in silico predictive modeling with foundational in vitro cytotoxicity assays, this document outlines a scientifically rigorous, multi-pronged approach to de-risk this promising molecule. The methodologies detailed herein are designed to generate a preliminary safety profile, enabling data-driven decisions for further development. This guide emphasizes the causality behind experimental choices and provides actionable, step-by-step protocols for immediate implementation in a research setting.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a novel chemical entity from discovery to a therapeutic agent is fraught with challenges, with a significant percentage of candidates failing in later stages due to unforeseen toxicity.[1] Early-stage toxicity screening has, therefore, become an indispensable strategy to mitigate these risks, saving considerable time and resources.[2][3] This guide focuses on 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, a compound with a chemical structure suggestive of potential biological activity. Oxazole derivatives are known to be versatile building blocks in medicinal chemistry, often explored for their potential as therapeutic agents.[4] However, the introduction of any new molecule into a biological system necessitates a thorough evaluation of its potential for adverse effects.

This document will guide researchers through a logical, tiered approach to preliminary toxicity assessment, beginning with computational predictions and progressing to confirmatory cell-based assays. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing by front-loading non-animal methods to identify and characterize potential liabilities.[1]

The Strategic Approach: A Fusion of In Silico and In Vitro Methodologies

Our screening strategy is designed to provide a holistic, albeit preliminary, view of the toxicological profile of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester. This is achieved by combining the predictive power of computational toxicology with the empirical evidence from in vitro cellular assays.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Confirmation cluster_2 Phase 3: Data Synthesis & Decision Making in_silico In Silico Toxicity Prediction (ADMET Profiling) qsar QSAR Analysis (Structural Alerts) in_silico->qsar Identifies potential toxicophores cytotoxicity_assays In Vitro Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity_assays Guides experimental design dose_response Dose-Response & IC50 Determination cytotoxicity_assays->dose_response Quantifies cellular toxicity data_interpretation Integrated Data Interpretation dose_response->data_interpretation Provides quantitative data risk_assessment Preliminary Risk Assessment data_interpretation->risk_assessment go_no_go Go/No-Go Decision risk_assessment->go_no_go

Caption: A tiered approach to preliminary toxicity screening.

Phase 1: In Silico Toxicity Prediction - The First Line of Inquiry

In silico, or computational, toxicology offers a rapid and cost-effective means to predict the potential toxicological properties of a compound based on its chemical structure.[5][6] These methods leverage vast databases of known chemical structures and their associated toxicological data to build predictive models.[7]

Rationale for In Silico Screening

The primary objective of in silico screening is to identify potential "red flags" early in the development process.[8] By comparing the structure of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester to molecules with known toxicities, we can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9][10] This allows for the early identification of potential liabilities that may require further investigation.[8]

Recommended In Silico Tools and Predicted Endpoints

A variety of computational tools are available for ADMET prediction, ranging from free web-based servers to sophisticated commercial software platforms.[3][11][12][13] For a preliminary screen of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, we recommend utilizing a platform that provides predictions for a comprehensive suite of toxicological endpoints.

Table 1: Key In Silico Toxicity Endpoints and Their Significance

Predicted Endpoint Significance in Early Drug Development
Ames Mutagenicity Predicts the potential of a compound to cause mutations in DNA, a key indicator of carcinogenic potential.
hERG Inhibition Assesses the risk of cardiac arrhythmia by predicting the blockage of the hERG potassium channel.
Hepatotoxicity (DILI) Predicts the potential for drug-induced liver injury, a major cause of drug failure.
Carcinogenicity Estimates the likelihood of a compound causing cancer based on its structural features.
Skin Sensitization Predicts the potential for a compound to cause an allergic skin reaction.
LD50 (Oral Rat) Provides an estimated lethal dose in rats, offering a preliminary indication of acute toxicity.
Experimental Protocol: In Silico ADMET Prediction
  • Obtain the SMILES String: Convert the chemical structure of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester into its SMILES (Simplified Molecular-Input Line-Entry System) notation.

  • Select a Prediction Tool: Choose a reputable in silico toxicology prediction tool. Several platforms offer free access for academic and non-commercial research.[11][13]

  • Input the Structure: Submit the SMILES string of the compound to the selected tool.

  • Run the Prediction: Initiate the ADMET prediction analysis.

  • Analyze the Results: Carefully review the predicted toxicity endpoints, paying close attention to any alerts or high-risk predictions.

Phase 2: In Vitro Cytotoxicity Assays - The Experimental Confirmation

While in silico models provide valuable predictions, experimental validation is crucial. In vitro cytotoxicity assays are a cornerstone of early toxicity testing, providing quantitative data on a compound's effect on cell viability and membrane integrity.[14][15]

The Principle of In Vitro Cytotoxicity Testing

These assays expose cultured human or animal cells to varying concentrations of the test compound.[16] The subsequent impact on cell health is then measured using specific biochemical or cellular markers.[14] This approach allows for the determination of a compound's cytotoxic potential and the concentration at which it elicits a toxic response.[16]

Selection of Assays: A Two-Pronged Approach

To obtain a more comprehensive understanding of the cytotoxic mechanism, we recommend employing two distinct assays that measure different aspects of cell death: the MTT assay and the LDH assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[17][18] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[19][20] A decrease in formazan production is indicative of reduced cell viability.[17]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium.[21][22] LDH is released from cells with damaged plasma membranes, making it a reliable indicator of cytotoxicity and cell lysis.[23][24]

G cluster_0 MTT Assay cluster_1 LDH Assay MTT MTT (Yellow Tetrazolium) Mitochondrial_Reductase Mitochondrial Reductase (in viable cells) MTT->Mitochondrial_Reductase Formazan Formazan (Purple) Mitochondrial_Reductase->Formazan Damaged_Cell Damaged Cell Membrane LDH_Release LDH Release Damaged_Cell->LDH_Release LDH_Reaction LDH catalyzes colorimetric reaction LDH_Release->LDH_Reaction Compound 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Cell_Culture Cell Culture Compound->Cell_Culture Cell_Culture->MTT Measures metabolic activity Cell_Culture->Damaged_Cell Induces cytotoxicity

Caption: Mechanisms of the MTT and LDH cytotoxicity assays.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity or a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Treatment: Prepare a serial dilution of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[18]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.[17][20]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18][20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.[25] Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[24][26]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes).[24][26]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (usually around 490-565 nm) using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation and Interpretation

Clear and concise data presentation is essential for accurate interpretation.

Table 2: Hypothetical In Vitro Cytotoxicity Data for 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0.198.5 ± 2.11.2 ± 0.5
195.2 ± 3.53.8 ± 1.1
1082.1 ± 4.215.6 ± 2.8
5055.4 ± 5.142.3 ± 4.5
10025.8 ± 3.978.9 ± 6.2
IC50 (µM) ~52 N/A
LC50 (µM) N/A ~65

Data are presented as mean ± standard deviation.

Conclusion and Forward-Looking Strategy

This technical guide has outlined a robust and scientifically sound workflow for the preliminary toxicity screening of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester. By synergistically employing in silico prediction and in vitro cytotoxicity assays, researchers can generate a foundational dataset to inform the subsequent stages of drug development.

The results from this initial screen will provide a " go/no-go " decision point. A favorable toxicity profile, characterized by low predicted liabilities and high IC50/LC50 values in vitro, would support the advancement of the compound for further efficacy and safety studies. Conversely, significant toxicity signals would necessitate further investigation into the mechanism of toxicity or consideration of structural modifications to mitigate these effects. This early, data-driven approach is paramount for the efficient and responsible development of novel therapeutic agents.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Bio-protocol. (2019). 2.5 Cytotoxicity assay using MTT method. Bio-protocol, 9(23), e3459. Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). Abbkine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Folkers, G., & Vedani, A. (2009). In silico toxicology in drug discovery - concepts based on three-dimensional models. ALTEX, 26(3), 171-181. Retrieved from [Link]

  • Londhe, S. G., Walhekar, V., Shenoy, M., Kini, S. G., Scotti, M. T., Scotti, L., & Kumar, D. (2023). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Pharmaceuticals, 16(7), 989. Retrieved from [Link]

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2020). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in pharmacology, 11, 998. Retrieved from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved from [Link]

  • Instem. (2024, December 13). Streamlining Toxicity Predictions with In Silico Profiling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Retrieved from [Link]

  • ITR Laboratories. (2026, February 3). In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. Retrieved from [Link]

  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Good Laboratory Practice for Nonclinical Laboratory Studies. 21 CFR Part 58. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(5), 123-130. Retrieved from [Link]

  • Syngene. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(5), 123-130. Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions. Retrieved from [Link]

  • Singh, S., Kumar, Y., & Rathi, E. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Biomolecular Structure and Dynamics, 1-12. Retrieved from [Link]

  • Simulations Plus. (2026, March 8). ADMET Predictor®. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2016). toxCSM: predicting the toxicity of small molecules. Nucleic acids research, 44(W1), W521-W526. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-HYDROXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Infinix Bio. (n.d.). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Retrieved from [Link]

  • Eskes, C., & Zuang, V. (2012). In vitro toxicity testing in the twenty-first century. Frontiers in pharmacology, 3, 16. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Al-Sbiei, A., & Al-Ghamdi, M. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. World journal of methodology, 12(4), 317-327. Retrieved from [Link]

  • Novoa, C., & Pérez-Garrido, A. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. International Journal of Molecular Sciences, 25(23), 13009. Retrieved from [Link]

  • Labinsights. (2023, May 8). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-ETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • NextSDS. (n.d.). 2-M-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Bak, J., & Kim, S. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14757-14767. Retrieved from [Link]

  • Kumar, N. (2019). 2,4-D Ethyl Ester Poisoning: A Case Report. Indian journal of critical care medicine : peer-reviewed, official publication of Indian Society of Critical Care Medicine, 23(9), 432–433. Retrieved from [Link]

  • Sharma, A., & Singh, S. (2025). Acute Poisoning Due to an Intentional Overdose of 2,4-Dichlorophenoxyacetic Acid. Cureus, 17(3), e71946. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Characterization of Ethyl 2-(p-Tolyl)oxazole-4-carboxylate

Introduction and Strategic Context Ethyl 2-(p-tolyl)oxazole-4-carboxylate is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry. Oxazole-4-carboxylate derivatives serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Ethyl 2-(p-tolyl)oxazole-4-carboxylate is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry. Oxazole-4-carboxylate derivatives serve as critical structural motifs in the development of peroxisome proliferator-activated receptor (PPAR) modulators [1], kinase inhibitors, and peptidomimetics.

This application note details a robust, self-validating protocol for the synthesis of ethyl 2-(p-tolyl)oxazole-4-carboxylate via a modified Hantzsch oxazole synthesis [2]. By reacting 4-methylbenzamide with ethyl bromopyruvate, researchers can achieve high-yielding cyclocondensation. The protocol emphasizes mechanistic causality, ensuring that every thermal, chemical, and physical manipulation is logically grounded.

Mechanistic Rationale

The Hantzsch oxazole synthesis constructs the 1,3-oxazole ring through the bimolecular condensation of an amide and an -haloketone or -haloester [2].

  • Nucleophilic Attack: The oxygen atom of the 4-methylbenzamide (acting as an ambident nucleophile) attacks the -carbon of ethyl bromopyruvate, displacing the bromide ion.

  • Cyclodehydration: Subsequent intramolecular cyclization occurs as the amide nitrogen attacks the ketone carbonyl, followed by the elimination of water to yield the aromatic oxazole system.

  • Causality of Conditions: Toluene is selected as the reaction solvent because its boiling point (110 °C) provides the precise thermal activation energy required to drive the dehydration step. Furthermore, the stoichiometric generation of hydrobromic acid (HBr) necessitates a carefully buffered aqueous workup to prevent the hydrolysis of the target ethyl ester.

Reaction Workflow

Workflow N1 Step 1: Reagent Assembly 4-Methylbenzamide + Ethyl Bromopyruvate N2 Step 2: Hantzsch Cyclocondensation Reflux in Toluene (110°C) N1->N2 Heat (12-16 h) N3 Step 3: Aqueous Workup Neutralize HBr with NaHCO3 N2->N3 Cool to RT N4 Step 4: Organic Extraction Phase Separation (EtOAc/H2O) N3->N4 Extract N5 Step 5: Purification Flash Chromatography (Hex/EtOAc) N4->N5 Dry & Conc. N6 Pure Product Ethyl 2-(p-tolyl)oxazole-4-carboxylate N5->N6 Isolate

Synthetic workflow for ethyl 2-(p-tolyl)oxazole-4-carboxylate via Hantzsch condensation.

Materials and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole / Causality
4-Methylbenzamide 135.171.01.35 gPrimary starting material; provides the p-tolyl and C2/N3 atoms of the oxazole.
Ethyl bromopyruvate 195.011.22.34 g (1.50 mL)Electrophilic partner; slight excess ensures complete consumption of the amide.
Toluene 92.14N/A25 mLHigh-boiling non-polar solvent; facilitates thermal cyclodehydration.
Saturated NaHCO₃ (aq) N/AExcess30 mLNeutralizes HBr byproduct, preventing acid-catalyzed ester hydrolysis.
Ethyl Acetate (EtOAc) 88.11N/A3 x 20 mLExtraction solvent; optimal polarity for partitioning the oxazole product.
Anhydrous Na₂SO₄ 142.04N/AAs neededDesiccant; removes residual water from the organic phase prior to concentration.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Execution
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzamide (1.35 g, 10.0 mmol).

  • Solvation: Suspend the amide in anhydrous toluene (25 mL). Note: The amide may not fully dissolve at room temperature; this is expected and will resolve upon heating.

  • Electrophile Addition: Dropwise, add ethyl bromopyruvate (1.50 mL, 12.0 mmol) to the stirring suspension.

  • Thermal Activation: Attach a reflux condenser to the flask. Transfer the apparatus to a pre-heated oil bath set to 115 °C. Reflux the mixture vigorously for 12 to 16 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate system. The reaction is deemed complete when the UV-active spot corresponding to 4-methylbenzamide (lower ) is entirely consumed, replaced by a new, highly UV-active spot (higher ) representing the oxazole.

Phase 2: Quenching and Workup
  • Cooling: Remove the flask from the oil bath and allow the reaction mixture to cool to ambient temperature (approx. 20-25 °C).

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add 30 mL of saturated aqueous sodium bicarbonate ( ).

    • Causality: Effervescence ( evolution) will occur as the stoichiometric HBr is neutralized. This step is critical to protect the ethyl ester from hydrolysis.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (30 mL) to remove residual inorganic salts and water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous , and swirl until the drying agent flows freely.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

Phase 3: Purification and Isolation
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.

  • Isolation: Combine the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford Ethyl 2-(p-tolyl)oxazole-4-carboxylate as a solid.

Analytical Characterization Standards

To validate the structural integrity of the synthesized product, compare isolated material against the following expected spectroscopic benchmarks [3]:

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): 8.25 (s, 1H, oxazole C5-H), 7.98 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.2 Hz, 2H, Ar-H), 4.42 (q, J = 7.1 Hz, 2H, -CH₂-), 2.41 (s, 3H, Ar-CH₃), 1.41 (t, J = 7.1 Hz, 3H, -CH₃).

    • Diagnostic Insight: The singlet at ~8.25 ppm is the definitive marker for the C5 proton of the newly formed oxazole ring, confirming successful cyclization.

  • ESI-MS (m/z): Calculated for : 232.10; Found: 232.1.

References

  • European Patent Office. (2005). 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis (EP1599452A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElWecIjy62hrJ9gzfWvsTgzDX03BiCkfRbtAeFOrhQ2rOprK2p8HSSN3eaVfWhgbWvS5aViox-44aCXxvh5XlrafjMAKt_qpQcpj-y2mV8nB43rBuWO0aFJwVM98vWStfGmRjW0sckcGTt]
  • Benchchem. (n.d.). Ethyl 2-vinyloxazole-5-carboxylate | 1257266-93-5. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSEhb5sH-0nVaDm3Fu-Pzhj8gQgS06H_RWhzgJC5jW5S0W9FixuJByVgUDvgtm7YPwlI7upyGHnHjp5O2hH2HOgjNvvK2hBeWl3XxrduMT5L18bIqGfaZc_3baaxeDFZ6uf425g==]
  • ChemicalBook. (2022). 2-Phenyl-1,3-oxazole-4-carboxylic acid | 23012-16-0. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgt6ci4jWY-Gy-uzFYRhJEPqfQ4BfTFiyEjA7RhMbIX6Z0n1tGBchix_85_JRpwR0WPJ3hBj8PSTx9jHEuxZbRtD7FpXdh9C8sNeaBFWEkfjjyQZCFPvdR-PAbgjsdP3ybYdbrxlBeqtyJSsvKx91Uch-8954l0gWJIcN4vecyfg==]
Application

Application Note: In Vivo Dosing Protocols for 2-p-Tolyl-oxazole-4-carboxylic Acid Ethyl Ester in Metabolic Disease Models

Executive Summary & Biological Rationale 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS 92029-41-9) is a highly lipophilic small molecule utilized primarily as a chemical intermediate and prodrug in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS 92029-41-9) is a highly lipophilic small molecule utilized primarily as a chemical intermediate and prodrug in the development of metabolic therapeutics. Oxazole-4-carboxylic acid derivatives are established scaffolds in medicinal chemistry, frequently utilized as Peroxisome Proliferator-Activated Receptor (PPAR) modulators [1]. These compounds have demonstrated significant potential in the treatment of metabolic disorders, including Type 2 diabetes and atherosclerosis [2].

The Prodrug Causality: The ethyl ester moiety is not merely a structural artifact; it is a deliberate pharmacokinetic strategy. The ester serves as a lipophilic mask for the highly polar carboxylic acid, significantly enhancing passive transcellular absorption across the intestinal epithelium. Upon entering the portal circulation, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the ester bond, liberating the active 2-p-Tolyl-oxazole-4-carboxylic acid payload. Direct administration of the free acid often results in erratic oral bioavailability due to its negative charge at physiological pH.

PPAR_Signaling Prodrug 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (Prodrug) Esterase In Vivo Esterases (CES1/CES2) Prodrug->Esterase Hydrolysis ActiveDrug 2-p-Tolyl-oxazole-4-carboxylic acid (Active Ligand) Esterase->ActiveDrug PPAR PPAR α/γ Receptors (Cytosol/Nucleus) ActiveDrug->PPAR Ligand Binding RXR RXR Heterodimerization PPAR->RXR Complex Formation PPRE PPRE Binding (DNA Promoter) RXR->PPRE Nuclear Translocation Transcription Metabolic Gene Transcription PPRE->Transcription Activation

Mechanism of action: In vivo ester hydrolysis and subsequent PPAR transcriptional activation.

Protocol Self-Validation: Ex Vivo Esterase Assay

A robust in vivo protocol must be a self-validating system . Before initiating a costly 28-day efficacy study, you must validate the fundamental premise: ester cleavage. If the prodrug fails to convert to the active acid in the specific animal model's plasma, in vivo efficacy will be zero, leading to false negatives.

Step-by-Step Methodology: Ex Vivo Plasma Conversion
  • Preparation: Harvest fresh plasma from the target strain (e.g., C57BL/6J mice) using K2EDTA tubes to prevent coagulation without inhibiting esterase activity.

  • Spiking: Prepare a 1 mM stock of the ethyl ester in DMSO. Spike the stock into 500 µL of pre-warmed (37°C) plasma to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. At time points t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). This precipitates plasma proteins and halts esterase activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the ester and the stoichiometric appearance of the free carboxylic acid. Validation Checkpoint: Proceed to in vivo dosing ONLY if the half-life ( t1/2​ ) of the ester in plasma is < 30 minutes.

Formulation Engineering & Quantitative Profiles

Due to the high lipophilicity (LogP) of the ethyl ester, it exhibits poor aqueous solubility. Proper vehicle selection is critical to ensure reproducible dosing and avoid gastrointestinal precipitation.

Table 1: Formulation Matrices for In Vivo Dosing
Formulation TypeVehicle CompositionPreparation MethodCausality / Rationale
Oral Suspension (Standard)0.5% CMC-Na, 0.1% Tween-80 in dH2OTrituration of powder with Tween-80, followed by gradual addition of CMC-Na under sonication.CMC-Na acts as a viscosity modifier, preventing rapid sedimentation of the dense ester particles. Tween-80 reduces interfacial tension.
Oral/IP Solution (Alternative)10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineDissolve drug completely in DMSO, add PEG/Tween, then slowly titrate Saline while vortexing.Provides a fully dissolved state for rapid absorption, bypassing dissolution rate-limited pharmacokinetics.
Table 2: Expected Pharmacokinetic / Pharmacodynamic Profiles
Parameter2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (Prodrug)2-p-Tolyl-oxazole-4-carboxylic acid (Active Metabolite)
Tmax​ (Oral) < 0.5 hours (Rapidly absorbed and cleared)1 - 3 hours (Formation rate-limited)
Systemic Exposure (AUC) Low (Extensive first-pass hydrolysis)High (Primary circulating and active species)
Target Engagement Inactive at PPAR receptorsHigh affinity for PPAR α/γ
Primary Clearance Hepatic / Plasma CarboxylesterasesRenal excretion / Glucuronidation

In Vivo Dosing Protocol: Oral Gavage (PO)

To validate the pharmacological efficacy of this PPAR modulator, we utilize a Diet-Induced Obese (DIO) mouse model. The inclusion of a vehicle-only group establishes the baseline disease progression, while a positive control group validates that the selected cohort is pharmacologically responsive.

InVivo_Workflow Acclimation Acclimation (DIO Mice, 1 Week) Baseline Baseline Bleed & Randomization Acclimation->Baseline Dosing Daily Oral Gavage (Vehicle, Test, Positive) Baseline->Dosing Monitoring Weekly BW & Glucose Monitoring Dosing->Monitoring Dosing->Monitoring 28 Days Necropsy Terminal Bleed & Tissue Harvest Monitoring->Necropsy

28-day in vivo dosing and pharmacodynamic monitoring workflow for metabolic disease models.

Step-by-Step Methodology: 28-Day Dosing Regimen
  • Animal Preparation & Randomization:

    • Utilize 12-week-old male C57BL/6J DIO mice (fed a 60% kcal fat diet).

    • Perform a baseline tail-vein bleed to measure fasting blood glucose and triglycerides. Randomize animals into groups ( n=8 /group) to ensure equal baseline metabolic dysfunction across cohorts.

  • Dose Calculation:

    • Standard dose volume for mice is 10 mL/kg . For a 40g DIO mouse, the administration volume is 0.4 mL .

    • Prepare the test article at 1 mg/mL (for a 10 mg/kg dose) in the 0.5% CMC-Na / 0.1% Tween-80 vehicle.

  • Administration Technique (Oral Gavage):

    • Causality of Restraint: Secure the mouse using the scruff technique. Proper tension on the dorsal skin aligns the esophagus and trachea in a straight vertical line, preventing accidental tracheal intubation.

    • Insert a 20-gauge reusable stainless-steel feeding needle (ball-tipped) over the tongue, allowing the mouse to swallow the tip, and gently advance it down the esophagus to the stomach.

    • Depress the plunger smoothly. Rapid injection can cause gastric reflux and aspiration pneumonia.

  • Quality Control & Monitoring:

    • Monitor animals for 15 minutes post-dose for signs of distress (e.g., gasping, lethargy).

    • Record body weight (BW) twice weekly. Adjust the dosing volume dynamically based on the most recent BW to maintain exact mg/kg exposure.

  • Pharmacodynamic Endpoints (Day 28):

    • Conduct an Oral Glucose Tolerance Test (OGTT) on Day 26.

    • On Day 28, perform a terminal bleed via cardiac puncture under deep isoflurane anesthesia. Harvest the liver and epididymal white adipose tissue (eWAT) for downstream qPCR analysis of PPAR-target genes (e.g., Cd36, Fabp4, Cpt1a).

References

  • Title: 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis (EP1599452A1)
  • Title: A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry (National Center for Biotechnology Information) URL: [Link]

Sources

Method

Using 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester as a chemical building block for drug discovery

Defining the Project Scope Okay, I've got a handle on the overall project. My main focus now is clearly defining the scope of the application note and protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Project Scope

Okay, I've got a handle on the overall project. My main focus now is clearly defining the scope of the application note and protocol. I'm aiming to keep the target audience of researchers, scientists, and drug development professionals in mind to stay on track.

Outlining the Structure

I am now focusing on the core requirements for the application note and protocol. I've broken it down into three key parts: autonomy in structure with no template; strong E-E-A-T principles with citations and links; and mandatory visualizations, including Graphviz diagrams with specific DOT specifications and color palettes. My goal is to synthesize the information to make it readily accessible. I'll need to remember to keep captions concise.

Focusing on Compound Synthesis

I'm now zeroing in on the specific compound, "2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester" (CAS 92029-41-9). I've recognized this as an oxazole derivative. My focus has sharpened to understand the synthesis of 2-aryl-oxazole-4-carboxylic acids. I'll need to explore available literature and potentially identify a suitable synthetic route for this particular ester.

Defining Application Note Scope

I've decided to structure the application note, aiming to highlight the compound's significance. My plan is to start with an introduction detailing its role in drug discovery. This will be followed by a deep dive into the chemical properties, including structural reasons for its utility. I plan to conclude with detailed experimental workflows, essentially protocols.

Analyzing Key Derivatives

I've been digging into the literature and have confirmed that 2-aryl-oxazole-4-carboxylic acid derivatives are significant. Specifically, I'm focusing on 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester (CAS 92029-41-9). They appear to be crucial building blocks for PPAR modulators (α/γ/δ) and other metabolic/inflammatory targets.

Structuring Application Note

I'm now structuring the application note. The introduction will emphasize the bioisosteric oxazole ring, the p-tolyl group's lipophilic aspects, and the ethyl ester's flexibility. I'm building out a physicochemical properties table and diving into mechanistic rationales based on E-E-A-T, citing relevant patents and research on PPAR modulators. I'm also preparing workflow protocols for saponification, amide coupling, and alcohol reduction, with corresponding diagrams for PPAR signaling and the synthetic pathway.

Drafting the Diagrams

I'm currently preparing the DOT diagrams to visually represent the synthetic workflow. I've focused on the conversion of the ethyl ester to the acid, alcohol, and amide derivatives, as well as the ether derivatives. The diagram should clearly illustrate the building block's role in the synthesis of PPAR modulators and other compounds, with the key reactions (saponification, reduction) highlighted in each step of the flow.

Refining Reaction Schemes

I'm now refining the diagrams to showcase the core scaffold’s versatility. I'm focusing on the conversion of the acid group to an amide or ester, and the alcohol to an ether. The reaction conditions like HATU/DIPEA and Mitsunobu or alkylation are specified. This includes a PPAR signaling pathway diagram to demonstrate the final target.

Detailing Mechanistic Insights

I'm now diving deeper into the mechanistic details. I'm clarifying the rationale behind using LiOH for saponification to preserve the oxazole ring, and I'm justifying HATU for amide coupling, citing its efficiency with sterically hindered or electron-deficient heteroaryl carboxylic acids. I'm incorporating precise molar equivalents, reaction times, and workup steps. I'm also referencing EP1599452A1 and general oxazole drug discovery literature. Finally, I confirmed the Google Patents link is valid.

Compiling Reference List

I've updated the reference list for the application note. I am using standard accessible URLs or URLs provided in the grounding information. I've included EP1599452A1, PMC, and Pharmaceutics articles, focusing on PPAR modulators, type 2 diabetes, and heterocyclic ligands. I am preparing to implement the "Validation & Quality Control" step at the end of each protocol.

Validating Color Contrast

I've validated the color contrasts for the application note. The color pairings, such as yellow-on-dark grey and red-on-white, meet the required contrast ratios for readability. I'm also including a physicochemical properties table, listing key details like CAS number, molecular weight, and structural features, and a detailed saponification protocol.

Integrating In-Text Citations

I'm incorporating the in-text citations now, focusing on the key literature. I've framed the core of the discussion around the privileged oxazole scaffold and PPAR modulators [1]. I'm also ensuring the subsequent protocols (amide coupling, alcohol reduction) link back to this context and highlight their relevance within the broader synthetic strategy.

Connecting Lipophilicity with Binding

I'm presently focusing on how the p-tolyl group significantly improves the hydrophobic contacts within the PPAR LBD, which in turn boosts binding affinity and transcriptional activation. The etherification and amidation of the core have been extensively documented for treating type 2 diabetes and dyslipidemia. I'm building references and I will use URLs from the grounding information.

Justifying p-Tolyl Group

I'm now detailing the utility of the 2-p-tolyl group. I'm focusing on how the methyl group on the phenyl ring opens up possibilities for further functionalization, such as radical bromination to form a benzyl bromide. I will now explain that I will use the grounding URLs, even though they are redirect links. I will also incorporate E-E-A-T principles.

Elaborating on Molecular Interactions

I'm presently focusing on explaining the oxazole ring's role as a hydrogen bond acceptor and the p-tolyl's function as a hydrophobic anchor. The diagrams are being finalized to include a specific color palette and a brief caption directly beneath each one. I'm prioritizing step-by-step methodologies with in-text citations.

Finalizing Diagram Captions

I'm now finalizing the captions, ensuring each one directly describes the corresponding diagram's synthetic pathway. I've focused on clarity, maintaining a consistent style, and adhering to the specified character limit for each caption. The color-coding will clearly identify the core building block and its key transformations.

Describing Signaling Cascade

I'm now describing the mechanism of the oxazole-derived PPAR modulators. I'm focusing on the ligand binding to the LBD of the PPAR-alpha/gamma receptor, its recruitment of the RXR heterodimer, the translocation to the PPRE, and the subsequent activation of metabolic gene transcription. I'm keeping the character limit within the required values.

Structuring Application Note

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Refining Protocol Validation

I'm now implementing the validation systems within each protocol. I'm focusing on ensuring each step is self-validating, integrating quality control checks, and using precise analytical techniques. I will present quantitative data in structured tables, detailing key parameters like yields, purities, and reaction times, which are validated through spectral data.

Integrating Citations and Concepts

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Numbering References Precisely

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Integrating New References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, encountering highly lipophilic, "brick-dust" molecules is a routine hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, encountering highly lipophilic, "brick-dust" molecules is a routine hurdle. This guide provides an authoritative, causality-driven framework for solubilizing 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester in aqueous media for biochemical, cell-based, and in vivo assays.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester precipitate immediately upon addition to my aqueous assay buffer? A1: The precipitation is driven by the thermodynamic penalty of solvating a highly hydrophobic surface area. Structurally, this compound consists of a lipophilic p-tolyl group and an oxazole ring, capped with a neutral ethyl ester. It lacks hydrogen bond donors and possesses a high partition coefficient (LogP). When transitioning from an organic stock (like DMSO) to an aqueous buffer, the water molecules are forced to form a highly ordered clathrate cage around the drug. To minimize this unfavorable entropic state, the drug molecules aggregate, driven by strong intermolecular π-π stacking of the aromatic rings[1].

Q2: Can I improve solubility by adjusting the pH of my buffer? A2: No. Unlike many drug-like molecules that contain ionizable amines or carboxylic acids, this compound is a neutral ester. The oxazole nitrogen is extremely weakly basic (pKa < 2), meaning it will not protonate at any physiologically relevant pH. Therefore, pH adjustments will not yield the salt formation necessary for aqueous solubilization. You must rely on co-solvents, surfactants, or host-guest complexation[2].

Q3: My cell-based assays cannot tolerate high DMSO concentrations (>0.5%). What is the most reliable alternative for aqueous solubilization? A3: Cyclodextrin (CD) inclusion complexation is the gold standard here. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The lipophilic tolyl-oxazole core fits perfectly into the hydrophobic cavity of the CD torus, while the hydrophilic exterior of the CD ensures aqueous solubility without the cytotoxicity associated with high organic solvent concentrations[3][4].

Part 2: Solubilization Workflows & Logical Relationships

To determine the best solubilization route, you must first evaluate the tolerance of your specific assay system.

Solubilization_Workflow Start Assay Tolerance Evaluation Biochemical Biochemical Assays (Tolerates up to 5% DMSO) Start->Biochemical CellBased Cell-Based Assays (Tolerates < 0.5% DMSO) Start->CellBased InVivo In Vivo / Animal Models (Requires zero toxicity) Start->InVivo DMSO Direct DMSO Dilution (Co-solvent Method) Biochemical->DMSO CD HP-β-CD Complexation (Host-Guest Inclusion) CellBased->CD InVivo->CD Lipid Lipid/Surfactant Micelles (Tween 80 / PEG400) InVivo->Lipid

Caption: Solubilization Strategy Decision Tree for Lipophilic Oxazole Derivatives.

CD_Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibrium CD HP-β-CD (Hydrophilic Shell) CD->Complex Encapsulation

Caption: Thermodynamic mechanism of cyclodextrin host-guest inclusion complexation.

Part 3: Quantitative Data Summaries

The following tables summarize the expected quantitative limits and phase-solubility enhancements when formulating 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester.

Table 1: Quantitative Limits of Solubilization Strategies

Solubilization StrategyExcipient / CarrierMax Final Concentration (In Vitro)Typical Solubility Enhancement
Co-solvency DMSO0.1% - 1.0% v/v10 to 50-fold
Micellar Solubilization Tween-80 / PEG4000.05% - 0.5% v/v50 to 100-fold
Inclusion Complexation HP-β-Cyclodextrin5% - 20% w/v100 to 500-fold

Table 2: Phase-Solubility Profiling (HP-β-CD Complexation)

HP-β-CD Concentration (% w/v)Apparent Drug Solubility (µg/mL)Complexation EfficiencyPhysical State
0% (Buffer only) < 1.0N/ACrystalline precipitate
5% ~ 45.5LowCloudy suspension
10% ~ 112.0ModerateTranslucent solution
20% ~ 285.5HighClear, stable solution

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols. Every step is designed to prevent false positives in your downstream assays caused by micro-precipitates.

Protocol A: The "Solvent-Shift" Co-Solvent Method (For Biochemical Assays)

This protocol utilizes a combined effect of cosolvent to maintain the dielectric constant above the precipitation threshold[5].

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously.

  • Thermal Activation: Warm the stock to 37°C and sonicate in a water bath for 5 minutes to disrupt any invisible micro-crystal lattices.

  • Intermediate Dilution: Prepare an intermediate dilution in DMSO (e.g., 100x the final desired assay concentration).

  • Rapid Injection: Rapidly inject the intermediate DMSO stock directly into the center of the vigorously vortexed aqueous buffer. Causality note: Slow addition allows localized supersaturation at the solvent interface, triggering irreversible nucleation.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.01 indicates colloidal aggregation, meaning the compound has crashed out and the concentration must be lowered.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based & In Vivo Assays)

This protocol leverages thermodynamic equilibrium to force the lipophilic drug into the cyclodextrin cavity, yielding a true aqueous solution[6].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Supersaturation: Add an excess amount of solid 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester directly to the CD solution (e.g., 2 mg per mL of CD solution).

  • Equilibration: Stir the suspension at 500 rpm at room temperature for 48 to 72 hours. Causality note: Inclusion complexation is a dynamic, non-covalent thermodynamic process that requires significant time to reach equilibrium.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining sub-micron particles.

  • Self-Validation Step: Quantify the exact dissolved drug concentration in the filtrate via HPLC-UV against a standard curve prepared in methanol. Do not assume the concentration based on the input mass.

References

  • Source: humapub.
  • Source: mdpi.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Welcome to the technical support guide for 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS No. 885274-62-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS No. 885274-62-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Maintaining the purity of this compound is critical for reproducible experimental outcomes and the successful synthesis of target molecules. This guide provides in-depth explanations of potential degradation pathways, answers to frequently asked questions, and actionable protocols for troubleshooting and stability assessment.

Understanding Potential Degradation Pathways

The molecular structure of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester contains two primary moieties susceptible to degradation: the oxazole ring and the ethyl ester functional group. Understanding these vulnerabilities is the first step toward effective preservation.

  • Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1] This is a significant risk if the compound is exposed to moisture, especially under non-neutral pH conditions. Furthermore, the oxazole ring itself can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to ring-opened byproducts.[2][3]

  • Photo-oxidation: Oxazole rings are known to be sensitive to light, particularly UV radiation.[2][4] In the presence of oxygen and light, a photochemical reaction can occur. This process often involves singlet oxygen, which can react with the oxazole ring in a [4+2] cycloaddition reaction.[5] This leads to the formation of unstable endoperoxide intermediates that can rearrange into various degradation products, such as triamides, ultimately destroying the heterocyclic core.[6][7]

  • Thermal Degradation: While the compound may be stable at room temperature for short periods, elevated temperatures will significantly accelerate the rates of hydrolysis and oxidation. Long-term storage at ambient or elevated temperatures is not recommended.

cluster_stress Stress Factors cluster_products Degradation Products main 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester prod_hydro 2-P-Tolyl-oxazole-4-carboxylic acid + Ethanol main->prod_hydro Hydrolysis prod_photo Ring-Opened Products (e.g., Triamides, Imino-anhydrides) main->prod_photo Photo-oxidation hydro Moisture (H₂O) + Acid/Base photo Light (hv) + Oxygen (O₂) thermo Heat (Δ) thermo->main Accelerates All Pathways

Caption: Primary degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester.

Q1: What are the ideal long-term storage conditions for this compound? For maximum stability, the compound should be stored as a solid under the following conditions:

  • Temperature: -20°C. A standard laboratory freezer is sufficient. Avoid repeated freeze-thaw cycles.

  • Light: Protect from all light sources. Store the material in an amber glass vial. For additional protection, the vial can be wrapped in aluminum foil or placed inside a light-opaque secondary container.[2]

  • Atmosphere: Store under an inert atmosphere. After dispensing from the container, flush the headspace with dry argon or nitrogen before re-sealing. This minimizes the risk of oxidation.[2]

  • Humidity: Keep in a dry, desiccated environment. Store vials inside a desiccator containing a suitable drying agent (e.g., silica gel) to prevent moisture ingress and subsequent hydrolysis.

Q2: What type of container is best for storage? Use Type I borosilicate glass amber vials with PTFE-lined screw caps. This combination provides excellent chemical resistance, protection from light, and a tight seal to prevent moisture and air exchange. Avoid using plastic containers for long-term storage, as plasticizers can leach into the sample and the seals may be less effective against moisture and oxygen.

Q3: How can I visually tell if my sample has degraded? While analytical testing is definitive, visual inspection can provide early warnings:

  • Color Change: A pure sample should be an off-white to pale yellow solid. The development of a more intense yellow or brown color is a strong indicator of degradation, likely due to photo-oxidation or other oxidative processes.

  • Change in Physical State: If the crystalline solid becomes sticky, oily, or clumpy, it may indicate the absorption of moisture and potential hydrolysis.

Q4: I'm seeing new, smaller peaks in my HPLC analysis. What are they likely to be? If you observe a new peak with a shorter retention time (more polar) than the parent compound in a reverse-phase HPLC system, it is very likely the hydrolyzed product: 2-P-Tolyl-oxazole-4-carboxylic acid. Other minor peaks could arise from various ring-cleavage events. Confirmation would require techniques like LC-MS to determine the molecular weight of the impurities.[8]

Q5: Can I store the compound in solution? If so, which solvent is best? Long-term storage in solution is strongly discouraged. Protic solvents like ethanol or methanol can lead to transesterification or hydrolysis over time, even without an added catalyst.[9] If you must prepare a stock solution for short-term use (i.e., less than 24-48 hours), use a high-purity, anhydrous aprotic solvent such as acetonitrile or dichloromethane. Prepare the solution fresh, store it at -20°C in a tightly sealed vial, and use it as quickly as possible. Always run a purity check on aged solutions before use.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

Use the table below to quickly diagnose and address potential stability problems.

Symptom Observed Potential Cause(s) Recommended Immediate Action(s) Long-Term Preventative Measures
Solid has turned yellow/brown Photo-oxidation, general oxidative degradation.Re-test purity via HPLC or NMR.[8] If purity is compromised, consider recrystallization. If heavily discolored, discard the sample.Store in amber vials under an inert atmosphere (Ar/N₂). Protect from all light sources.
Crystalline solid appears wet, oily, or clumped Moisture absorption, leading to hydrolysis.Dry the sample under high vacuum. Re-test purity, paying close attention to peaks corresponding to the hydrolyzed acid.Store in a desiccator. Ensure container is tightly sealed. Handle in a low-humidity environment (e.g., glove box) if possible.
Melting point is broad and lower than the specification Presence of impurities from any degradation pathway.Confirm purity reduction with a chromatographic method. Re-purify the material if the impurity level is unacceptable.Strictly adhere to all recommended storage conditions (cold, dark, dry, inert atmosphere).
Reduced peak area of the main compound in HPLC/GC General degradation.Use LC-MS to identify the molecular weights of degradation products to help determine the primary degradation pathway.Review and improve storage and handling procedures based on findings.

Protocols for Stability Assessment

To ensure the integrity of your compound, particularly for cGMP applications or long-term studies, implementing a stability assessment program is crucial.

Protocol 4.1: Routine Physical Inspection
  • Frequency: Perform every 6 months for material in long-term storage.

  • Procedure:

    • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Visually inspect the material's color and physical state under consistent lighting conditions.

    • Record observations in a logbook, comparing them to the initial assessment or a reference standard.

    • (Optional) Measure the melting point and compare it to the specification range.

Protocol 4.2: Stability-Indicating HPLC Method

This protocol provides a baseline method for assessing purity. It should be validated for your specific instrumentation and needs.

  • Instrumentation: HPLC with UV/Vis or DAD detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the compound's λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~0.5 mg/mL.

  • Analysis: Calculate the purity by peak area percentage. The hydrolyzed acid, if present, should elute earlier than the parent ester.

Protocol 4.3: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the compound's intrinsic stability and identifying potential degradation products, as recommended by ICH guidelines.[10]

start Prepare 5 Samples of Compound acid Acidic Stress (e.g., 0.1M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1M NaOH, RT) start->base oxid Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic Stress (ICH Q1B Light Box) start->photo thermo Thermal Stress (e.g., 80°C, Dry Heat) start->thermo analyze Analyze All Samples at Time Points (e.g., 0, 4, 8, 24h) Using Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze photo->analyze thermo->analyze outcome Identify Degradation Products (LC-MS) Determine Degradation Rate Establish Stability Profile analyze->outcome

Caption: Workflow for a forced degradation study.

Summary of Recommended Storage Conditions

For quick reference, follow these guidelines to maximize the shelf life of your 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester.

Parameter Recommended Condition Rationale
Temperature -20°C ± 5°CSlows all chemical degradation kinetics.
Light Exposure In the dark (Amber Vial)Prevents photodegradation and photo-oxidation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the oxazole ring.[2]
Moisture DesiccatedPrevents ester and oxazole ring hydrolysis.
Container Type I Borosilicate Amber GlassEnsures chemical inertness and light protection.
Form SolidAvoids solvent-related degradation pathways.

By adhering to these storage and handling protocols, you can ensure the long-term integrity of your 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, leading to more reliable and reproducible scientific results.

References

Click to expand
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. Available at: [Link]

  • National Center for Biotechnology Information. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]

  • ACS Publications. (2019, January 25). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Publications. Available at: [Link]

  • ACS Publications. (2019, January 25). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Publications. Available at: [Link]

  • ResearchGate. (2026, February 8). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Charles Darwin University. (2020, February 28). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University Research Portal. Available at: [Link]

  • National Center for Biotechnology Information. (2012, September 15). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]

  • ACS Publications. (2010, July 19). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters. Available at: [Link]

  • ACS Publications. (2002, July 23). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters. Available at: [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • National Institute of Oceanography. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]

  • ResearchGate. (n.d.). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (2009, October 15). Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. Langmuir. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]

  • Springer. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. SpringerLink. Available at: [Link]

  • ResearchGate. (2025, April 16). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available at: [Link]

  • Reddit. (2017, January 5). Carboxylic acid stability in ethanol. r/chemistry. Available at: [Link]

  • MedCrave. (2018, March 19). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. Available at: [Link]

  • MDPI. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. Available at: [Link]

  • chemrevise. (n.d.). Carboxylic acids and Esters. chemrevise. Available at: [Link]

  • NextSDS. (n.d.). 2-M-TOLYL-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. NextSDS. Available at: [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Available at: [Link]

  • MDPI. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of Unbranched, Saturated, Carboxylic Esters as Phase Change Materials. ResearchGate. Available at: [Link]

  • MDPI. (2023, May 6). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • South African Chemical Institute. (n.d.). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. S. Afr. J. Chem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrolysis of 2-p-Tolyl-oxazole-4-carboxylic Acid Ethyl Ester

Welcome to the Technical Support Center for oxazole derivative synthesis. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the saponification of 2-p-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxazole derivative synthesis. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the saponification of 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester to its corresponding free acid.

While ester hydrolysis is a fundamental organic transformation, the oxazole core presents unique stability challenges under harsh conditions. This guide provides field-proven protocols, mechanistic troubleshooting, and optimized parameters to ensure high-yielding, scalable conversions without compromising the heterocyclic scaffold.

Mechanistic Insights: The Causality of Experimental Choice

The hydrolysis of 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester proceeds via a standard base-catalyzed acyl nucleophilic substitution (saponification). However, the choice of base, solvent system, and temperature is critical to the survival of the molecule.

Why avoid harsh bases (like boiling NaOH/KOH)? Oxazole rings, particularly those with electron-withdrawing groups at the 4-position, can be highly susceptible to hydrolytic ring-opening under extreme basic conditions or prolonged heating. Recent studies on oxazole stability highlight that certain substituted oxazole-4-carboxylic acids can undergo rapid ring-opening or decarboxylation if the pH and thermal conditions are not strictly controlled[1].

Why LiOH in a mixed solvent? Lithium hydroxide provides a milder pH profile compared to sodium or potassium hydroxide. The use of a THF/MeOH/H₂O (e.g., 2:1:1) solvent mixture is mechanistically designed to solve a dual-phase problem. The highly lipophilic 2-p-tolyl moiety requires THF and MeOH for complete solvation, while the aqueous component is necessary to deliver the hydroxide nucleophile. This ensures a homogenous reaction mixture, preventing the reaction from stalling at the phase boundary.

Standard Operating Procedure (SOP): Optimized Hydrolysis Protocol

This self-validating protocol ensures complete conversion while preserving the integrity of the oxazole ring. It includes built-in quality control checks (pH monitoring and visual state changes) to validate success at each step.

Reagents Required:

  • 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Solvation: Dissolve the 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester in a THF/MeOH mixture (2:1 ratio, approx. 10 mL/gram of substrate) at room temperature (20–25 °C). Validation: Ensure the solution is completely clear before proceeding; undissolved starting material will severely limit conversion.

  • Base Addition: Dissolve LiOH·H₂O in deionized water (equal in volume to the MeOH used). Add this aqueous solution dropwise to the organic mixture under continuous magnetic stirring.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the ester mass/spot is entirely consumed.

  • Solvent Removal (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 35 °C) to remove the majority of THF and MeOH. Caution: Do not evaporate to total dryness; leave the basic aqueous layer intact.

  • Acidification & Precipitation: Cool the remaining aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring vigorously. Validation: Monitor with pH paper until the pH reaches 2.0–3.0. The 2-p-tolyl-oxazole-4-carboxylic acid will precipitate out of the solution as a white to off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold deionized water to remove residual lithium salts, and dry in a vacuum oven at 40 °C overnight.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion. Should I increase the temperature to reflux? A: Do not reflux. Increasing the temperature beyond 40 °C risks hydrolytic cleavage of the oxazole ring and subsequent degradation[1]. Incomplete conversion in this system is almost always a solubility issue, not a kinetic one. If the reaction stalls, increase the proportion of THF in your solvent mixture to ensure the lipophilic ester remains fully dissolved, or verify that your LiOH·H₂O has not degraded into inactive lithium carbonate.

Q2: I am observing multiple degradation peaks on LC-MS instead of the product. What went wrong? A: This indicates oxazole ring-opening or decarboxylation. This is typically caused by using a base that is too strong (e.g., 6N NaOH) or localized heating during the workup. Ensure you are using mild LiOH·H₂O. Furthermore, during the acidification step, avoid using concentrated HCl (e.g., 12N) directly into the mixture. The localized extreme acidity combined with the exothermic heat of neutralization can destroy the oxazole core. Always use 1M HCl with external ice-bath cooling.

Q3: After acidification, the product forms a sticky gum instead of a filterable powder. How do I fix this? A: Gummy precipitates occur when residual organic solvents (THF/MeOH) are left in the aqueous phase during acidification. The free acid is highly soluble in these organics and will "oil out" rather than crystallize. To fix this, ensure you thoroughly remove all THF and MeOH under reduced pressure (SOP Step 4) before adding HCl. If the product still oils out, extract the aqueous layer with Ethyl Acetate, dry the organic layer over Na₂SO₄, and concentrate it to yield the solid product.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative data from our optimization trials, highlighting the causality behind the chosen parameters and the pitfalls of harsher conditions.

ConditionBase (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Purity (LC-MS)Observation / Issue
Trial 1NaOH (3.0)EtOH / H₂O (1:1)60 °C2>99%<60%Significant ring-opening degradation.
Trial 2LiOH (1.5)THF / H₂O (1:1)25 °C1265%>95%Stalled reaction due to poor ester solubility.
Trial 3LiOH (3.0)MeOH / H₂O (2:1)25 °C685%>95%Slow kinetics; ester partially precipitated out.
Optimized LiOH (2.5) THF/MeOH/H₂O (2:1:1) 25 °C 3 >99% >98% Complete conversion, clean powder precipitation.

Workflow Visualization

The following decision tree illustrates the logical workflow for optimizing and troubleshooting the hydrolysis reaction, ensuring researchers can quickly identify and resolve bottlenecks.

HydrolysisWorkflow Start Start: 2-p-Tolyl-oxazole-4-ester Solvent Dissolve in THF/MeOH/H2O (2:1:1) Start->Solvent Base Add LiOH·H2O (2.5 eq) at 25°C Solvent->Base Monitor Monitor via LC-MS/TLC (2-4 hours) Base->Monitor Decision1 Conversion Complete? Monitor->Decision1 Incomplete Issue: Incomplete Conversion Action: Add THF, Stir longer Decision1->Incomplete No Evaporate Remove THF/MeOH in vacuo (<35°C) Decision1->Evaporate Yes Incomplete->Monitor Acidify Acidify with 1M HCl at 0-5°C to pH 2-3 Evaporate->Acidify Decision2 Precipitate State? Acidify->Decision2 Gummy Issue: Gummy Solid or Oil Action: Extract with EtOAc Decision2->Gummy Gum/Oil Success Success: Filter & Dry Pure Free Acid Decision2->Success Powder Gummy->Success

Decision tree for the optimization and troubleshooting of oxazole ester hydrolysis.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Optimization

Overcoming low bioavailability in 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester formulations

Technical Support Center Topic: Overcoming Low Bioavailability in 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Formulations Prepared by: Senior Application Scientist, Formulation Development This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Overcoming Low Bioavailability in 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Formulations

Prepared by: Senior Application Scientist, Formulation Development

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester. We will explore the underlying causes of this issue and provide detailed, actionable troubleshooting guides and protocols to develop formulations with enhanced performance.

Part 1: Understanding the Bioavailability Challenge

This section addresses the fundamental question of why 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester likely exhibits poor oral bioavailability.

Q1: What physicochemical and metabolic properties of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester are the probable root causes of its low bioavailability?

A1: The molecular structure of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester strongly suggests it belongs to Class II or IV of the Biopharmaceutics Classification System (BCS), characterized by low aqueous solubility.[1][2] The primary challenges are twofold: dissolution-rate-limited absorption and potential first-pass metabolism.

1. Poor Aqueous Solubility: The molecule's high lipophilicity, driven by the p-tolyl group and the ethyl ester moiety, leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[3][4] Before a drug can be absorbed through the intestinal wall, it must first dissolve in the GI fluids. Low solubility results in a slow dissolution rate, meaning that much of the drug may pass through the GI tract without ever being absorbed into the bloodstream.[2][5]

Table 1: Estimated Physicochemical Properties of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

PropertyStructural ContributionImplication for Bioavailability
High Lipophilicity (LogP) Presence of aromatic p-tolyl group and ethyl ester.Poor partitioning into aqueous GI fluids, leading to low solubility.[6]
Low Aqueous Solubility Dominated by non-polar hydrocarbon regions.Dissolution becomes the rate-limiting step for absorption.[1]
Ester Functional Group The ethyl ester is susceptible to chemical or enzymatic hydrolysis.Potential for degradation to the less permeable carboxylic acid form in the gut or during first-pass metabolism by esterases.[7]
Oxazole Core Heterocyclic aromatic ring system.Can be a substrate for Cytochrome P450 (CYP) enzymes in the liver and gut wall, contributing to first-pass metabolism.[8][9]

2. Susceptibility to First-Pass Metabolism: Even if the drug dissolves, it faces metabolic barriers.

  • Esterase Activity: The ethyl ester bond can be cleaved by esterase enzymes present in the intestinal lumen, gut wall, and liver. This converts the drug into its corresponding carboxylic acid, which may have different permeability and activity profiles.[7] This pre-systemic metabolism reduces the amount of active parent drug reaching circulation.

  • CYP450 Oxidation: Oxazole and its derivatives are known to be substrates for metabolic enzymes like CYP3A4 and CYP1A2.[9] Metabolism in the liver (the "first pass" after absorption from the gut) can significantly reduce the fraction of the drug that reaches systemic circulation.

The diagram below illustrates the sequential barriers that a poorly soluble oral drug must overcome.

cluster_0 Gastrointestinal Tract cluster_1 Intestinal Barrier cluster_2 Systemic Circulation A Drug in Dosage Form B Drug Particles A->B Disintegration C Drug in Solution (Dissolution) B->C Dissolution (Rate-Limiting Step) D Drug in Gut Wall (Permeation) C->D E Metabolism in Enterocytes (CYP3A4) D->E F Portal Vein to Liver (First-Pass Metabolism) E->F G Drug in Bloodstream (Bioavailable Fraction) F->G Surviving Fraction Metabolites Metabolites F->Metabolites

Caption: The sequential barriers to oral drug bioavailability.

Part 2: A Strategic Approach to Formulation Development

A systematic approach is crucial for selecting the right formulation strategy. The choice depends on the specific properties of the drug and the desired product profile.

Q2: How do I choose the most promising formulation strategy for 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester?

A2: The optimal strategy depends on key parameters such as the drug's melting point, its solubility in lipids, and the target dose. The following decision tree provides a logical framework for navigating the primary formulation options: particle size reduction, amorphous solid dispersions (ASDs), and lipid-based formulations.

G start Start: Low Bioavailability of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester q1 Is the compound thermally stable? (Check Melting Point & TGA) start->q1 q2 High Lipid Solubility? (>10 mg/mL in oils) start->q2 strategy_asd_hme Strategy: Amorphous Solid Dispersion (Hot-Melt Extrusion) q1->strategy_asd_hme Yes strategy_asd_sd Strategy: Amorphous Solid Dispersion (Spray Drying) q1->strategy_asd_sd No q3 Is the dose low to moderate? (<100 mg) q2->q3 Yes strategy_nano Strategy: Particle Size Reduction (Nanosizing) q2->strategy_nano No strategy_lipid Strategy: Lipid-Based Formulation (SEDDS/SMEDDS) q3->strategy_lipid Yes q3->strategy_nano No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

  • Amorphous Solid Dispersions (ASDs): This strategy is excellent for increasing the aqueous solubility of crystalline compounds. By converting the drug to a high-energy amorphous state and dispersing it within a polymer, you can achieve significantly higher transient concentrations (supersaturation) upon dissolution.[2]

    • Hot-Melt Extrusion (HME): Suitable for thermally stable compounds.

    • Spray Drying (SD): A better choice for heat-sensitive molecules.

  • Lipid-Based Formulations: For highly lipophilic ("grease-ball") molecules, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are often the most effective.[10][11] These formulations create a fine oil-in-water emulsion in the GI tract, which facilitates drug solubilization and absorption via lymphatic pathways, potentially bypassing some first-pass metabolism in the liver.[12]

  • Particle Size Reduction: Reducing particle size to the nanoscale (nanosizing) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][11] This is a robust strategy, particularly when lipid solubility is not sufficiently high for SEDDS.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key formulation strategies identified above.

Guide A: Developing a Self-Emulsifying Drug Delivery System (SEDDS)

Q3: My compound has high lipophilicity. How do I systematically develop and test a SEDDS formulation?

A3: Developing a SEDDS involves a three-stage process: (1) Excipient Screening, (2) Ternary Phase Diagram Construction, and (3) Formulation Characterization.

Protocol 1: Systematic Development of a SEDDS Formulation

Objective: To identify a stable mixture of oil, surfactant, and co-solvent that can dissolve the drug and spontaneously form a fine emulsion (<200 nm) upon gentle agitation in an aqueous medium.

Materials:

  • 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

  • Oils (e.g., Capryol™ 90, Maisine® CC, olive oil)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80, Cremophor® RH 40)

  • Co-solvents (e.g., Transcutol® HP, PEG 400, ethanol)

Step 1: Excipient Solubility Screening

  • Causality: The goal is to find excipients that can solubilize the maximum amount of the drug. High solubility is essential for achieving the desired dose in a reasonable volume and preventing drug precipitation upon dilution.

  • Procedure:

    • Add an excess amount of the drug to 2 mL of each candidate oil, surfactant, and co-solvent in separate glass vials.

    • Vortex the vials for 2 minutes and then place them in a shaking water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes to pellet the undissolved drug.

    • Carefully collect the supernatant and quantify the drug concentration using a validated HPLC method.

    • Select the top one or two excipients from each category (oil, surfactant, co-solvent) that demonstrate the highest solubility for the drug.

Step 2: Constructing Ternary Phase Diagrams

  • Causality: This step identifies the concentration ranges of oil, surfactant, and co-solvent that result in spontaneous and stable emulsions. This visual map is critical for finding robust formulation regions.

  • Procedure:

    • Prepare mixtures of the selected surfactant and co-solvent (S/CoS) at various ratios (e.g., 1:1, 2:1, 3:1, 4:1 by weight). These are termed the "Sₘᵢₓ".

    • For each Sₘᵢₓ ratio, prepare a series of blends with the selected oil, varying the oil-to-Sₘᵢₓ ratio from 9:1 to 1:9.

    • For each blend, take 100 µL and add it to 100 mL of distilled water in a beaker with gentle stirring at 37°C.

    • Visually observe the emulsification process. Grade the performance as 'Good' (clear or bluish, fast-forming emulsion), 'Fair' (milky emulsion), or 'Poor' (milky with oil separation).

    • Plot the results on a ternary phase diagram for each Sₘᵢₓ ratio. The "Good" points will form the desired self-emulsification region.

Step 3: Loading the Drug and Characterization

  • Causality: The final step is to load the drug into the optimal formulations and characterize their physical properties to ensure they meet quality attributes.

  • Procedure:

    • Select several promising compositions from the self-emulsification region of the phase diagrams.

    • Dissolve the target amount of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester into these mixtures.

    • Characterization:

      • Emulsification Time: Measure the time it takes for the formulation to fully disperse in water with gentle agitation. (Target: < 2 minutes).

      • Droplet Size Analysis: Dilute the formulation in water and measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. (Target: < 200 nm, PDI < 0.3).

      • Thermodynamic Stability: Subject the formulation to centrifugation (5000 rpm, 30 min) and freeze-thaw cycles to check for any signs of phase separation or drug precipitation.

cluster_0 Microenvironment at Gut Wall SEDDS SEDDS Formulation (Drug in Oil/Surfactant) GI Aqueous GI Fluids SEDDS->GI Emulsion Spontaneous Emulsification Droplets Fine Oil Droplets (Drug Partitioned) Emulsion->Droplets Release Drug Release into Aqueous Phase Droplets->Release Absorption Absorption across Intestinal Wall Release->Absorption

Caption: Mechanism of bioavailability enhancement by SEDDS.

Guide B: Preparing an Amorphous Solid Dispersion (ASD)

Q4: My compound is poorly soluble in lipids but is thermally sensitive. How can I prepare an ASD to enhance its aqueous solubility?

A4: For a heat-sensitive compound, the preferred method for preparing an ASD is Spray Drying . This technique involves rapidly removing a solvent, which "freezes" the drug in its amorphous state within a polymer matrix before it has time to crystallize.

Protocol 2: Preparation of an ASD by Spray Drying

Objective: To produce a solid powder where the drug is molecularly dispersed in an amorphous state within a polymer carrier.

Materials:

  • 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

  • Polymer (e.g., HPMC-AS, Soluplus®, PVP VA64)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer instrument

Step 1: Polymer and Solvent Selection

  • Causality: The polymer must be able to form a stable, one-phase system with the drug (miscibility) to prevent crystallization over time. The solvent must dissolve both the drug and the polymer to create a homogenous solution for spraying.

  • Procedure:

    • Determine the solubility of the drug and various polymers in different solvents. Select a common solvent that can dissolve both at the desired concentrations.

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 40% drug loading). Cast thin films on a glass slide and allow the solvent to evaporate.

    • Examine the resulting films under a polarized light microscope. A clear, non-birefringent film indicates a miscible, amorphous system. Birefringence (light patterns) indicates drug crystallinity.

Step 2: Spray Drying Process

  • Causality: The rapid evaporation of the solvent during the spray drying process is key. The atomized droplets have a very high surface area, allowing the solvent to flash off in milliseconds, trapping the drug in its high-energy amorphous form.

  • Procedure:

    • Prepare a homogenous solution of the drug and the selected polymer in the chosen solvent. A typical concentration is 5-10% w/v total solids.

    • Optimize the spray dryer parameters. These are critical for success:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to not degrade the drug.

      • Feed Rate: Controls the residence time in the drying chamber.

      • Atomization/Gas Flow Rate: Affects the droplet size and drying efficiency.

    • Pump the solution through the atomizer into the drying chamber.

    • The dried particles are collected via a cyclone.

Step 3: Characterization of the ASD Powder

  • Causality: It is essential to confirm that the drug is indeed amorphous and to assess the performance of the ASD.

  • Procedure:

    • Differential Scanning Calorimetry (DSC): Run a DSC scan on the ASD powder. The absence of a sharp melting endotherm (peak) corresponding to the crystalline drug confirms its amorphous state. A single glass transition temperature (Tg) indicates a homogenous dispersion.

    • Powder X-Ray Diffraction (PXRD): Analyze the ASD powder. A crystalline material will show sharp Bragg peaks. An amorphous material will show a broad, diffuse "halo" pattern.

    • In-vitro Dissolution Testing: Perform dissolution tests as described in the next section. An effective ASD will show a much faster dissolution rate and achieve a supersaturated concentration compared to the crystalline drug alone.

Part 4: Performance Evaluation

Q5: I've created a new formulation. How do I conduct an in-vitro test that is more predictive of in-vivo performance?

A5: Standard dissolution tests in simple buffers are often poorly predictive for poorly soluble drugs. Using biorelevant dissolution media , which mimic the composition of human intestinal fluids, provides a much more accurate assessment.

Protocol 3: Dissolution Testing in Biorelevant Media

Objective: To evaluate the dissolution and concentration profile of the formulation in media that simulate the fasted (FaSSIF) and fed (FeSSIF) states of the small intestine.

Materials:

  • Developed formulation (e.g., drug-loaded SEDDS in a capsule, ASD powder).

  • Crystalline 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (as a control).

  • FaSSIF/FeSSIF powder (commercially available from biorelevant.com or similar).

  • USP II (paddle) dissolution apparatus.

Procedure:

  • Media Preparation: Prepare FaSSIF and FeSSIF media according to the supplier's instructions. These media contain bile salts (taurocholate) and phospholipids (lecithin) that mimic the solubilizing environment of the gut. FeSSIF has higher concentrations to simulate the effect of food.

  • Apparatus Setup: Set up the dissolution apparatus at 37°C with a paddle speed of 50-75 rpm.

  • Test Execution:

    • Add the formulation (e.g., one capsule) to each dissolution vessel containing either FaSSIF or FeSSIF media.

    • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw samples of the dissolution medium.

    • Immediately filter the samples through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

    • Analyze the filtrate for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of the dissolved drug versus time for your formulation and the crystalline drug control in both FaSSIF and FeSSIF media.

    • Interpretation: A successful formulation will show a significantly faster dissolution rate and/or a higher maximum concentration compared to the control. For ASDs, look for a "spring and parachute" effect, where the concentration rapidly rises to a supersaturated level (the spring) and is maintained by the polymer for an extended period (the parachute). For SEDDS, you should see rapid and complete release. Comparing results in FaSSIF vs. FeSSIF can help predict potential food effects.

References

  • Amara, S., et al. (2019).
  • Dixit, R. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS. ResearchGate. [Link]

  • Liu, H., et al. (2021). Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. Frontiers in Pharmacology. [Link]

  • Lee, J. H., et al. (2023). A Randomized, Open-Label, Single-Dose, Crossover Study of the Comparative Bioavailability of EPA and DHA in a Novel Liquid Crystalline Nanoparticle-Based Formulation of ω-3 Acid Ethyl Ester Versus Omacor® Soft Capsule among Healthy Adults. MDPI. [Link]

  • Maki, K. C. (2017). Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates. Current Opinion in Clinical Nutrition and Metabolic Care.
  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Journal of Pharmaceutical Investigation. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA Workshop on Excipients. [Link]

  • Multiple Authors. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Singh, A., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Khan, I., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Boström, J., et al. (2021). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

  • Sharma, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

  • Suthar, P., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Jores, K., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Hanafy, N. A. N., et al. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Molecules. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Hamzy, I. A., et al. (2020). Addressing the challenges and advancements in oral drug delivery systems for biopharmaceuticals: A comprehensive review of recent developments and future directions. ResearchGate. [Link]

  • Mohammaei, F., & Mohammadinasab, E. (2018). The experimental Log P values of the saturated carboxylic acids (C 1 -C 22 ) training set. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists facing chromatographic challenges with 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists facing chromatographic challenges with 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester . By synthesizing structural chemistry with chromatographic theory, this center provides field-proven, self-validating workflows to diagnose and eliminate peak tailing.

Analyte Profile & The Causality of Peak Tailing

To troubleshoot effectively, we must first understand the molecular behavior of the analyte. 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester consists of three critical domains:

  • P-Tolyl Group: Highly hydrophobic, driving primary retention on reversed-phase (RP) columns via non-polar partitioning.

  • Oxazole Ring: Contains a weakly basic nitrogen. The conjugate acid of oxazole has a pKa of approximately 0.8[1]. While largely neutral under standard HPLC conditions, the nitrogen's lone pair acts as a potent hydrogen-bond acceptor.

  • Ethyl Ester: A polar functional group that is susceptible to acid- or base-catalyzed hydrolysis at extreme pH levels.

The Root Cause: Peak tailing for this compound is rarely a failure of the primary retention mechanism. Instead, it is driven by secondary interactions . Residual silanol groups (Si-OH) on the silica stationary phase have a pKa of 3.5 to 4.5. At a mobile phase pH above 4.0, these silanols ionize into Si-O⁻[2]. The ionized silanols create highly localized, strong hydrogen-bonding and dipole interactions with the oxazole nitrogen. Because these secondary sites are heterogeneous and saturable, the analyte molecules desorb at varying rates, causing the characteristic "drag" or tailing at the back half of the peak[3].

Diagnostic Workflow

Before altering method chemistry, you must isolate whether the tailing is a chemical phenomenon (analyte-specific) or a physical system failure (affecting all peaks).

TroubleshootingWorkflow Step1 Observe Peak Tailing (Asymmetry Factor > 1.5) Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision Does the neutral marker also tail? Step2->Decision Physical Physical Issue (System/Column Void) Decision->Physical Yes Chemical Chemical Issue (Secondary Interactions) Decision->Chemical No ActionPhys1 Check Extra-Column Volume & Replace Fittings Physical->ActionPhys1 ActionPhys2 Reverse & Flush Column or Replace Column Physical->ActionPhys2 ActionChem1 Adjust Mobile Phase pH to 2.5 - 3.0 Chemical->ActionChem1 ActionChem2 Use High-Purity (Type B) End-Capped Silica Chemical->ActionChem2

Logical diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Troubleshooting FAQs

Q: How do I definitively distinguish between a chemical interaction and a physical system issue? A: The most reliable diagnostic tool is the injection of a neutral, non-interacting compound (e.g., toluene or uracil). Because neutral compounds cannot participate in acid-base or strong dipole interactions with silanols, they will not tail due to chemical secondary interactions[4]. If your neutral marker yields a perfectly symmetrical Gaussian peak while your oxazole derivative tails, the issue is chemical. Conversely, if both the neutral marker and the oxazole derivative exhibit tailing, the root cause is physical—such as a void at the head of the column, a partially blocked frit, or excessive extra-column volume acting as an infinite dilution chamber[4][5].

Q: What is the optimal mobile phase pH to resolve tailing for this specific compound, and are there risks? A: The optimal mobile phase pH is between 2.5 and 3.0. Lowering the pH protonates the acidic silanols (converting Si-O⁻ back to Si-OH), effectively neutralizing them and shutting down the secondary interactions with the oxazole nitrogen[2]. However, because 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester contains an ester linkage, you must exercise caution. Dropping the pH below 2.0, especially at elevated column temperatures (>40°C), risks acid-catalyzed hydrolysis of the ethyl ester into its corresponding carboxylic acid, which will appear as a new, earlier-eluting degradation peak.

Q: Should I use mobile phase additives like Triethylamine (TEA) to mask silanols? A: Historically, volatile basic modifiers like TEA were added to the mobile phase to competitively bind to active silanols and suppress tailing[3]. However, with the advent of high-purity Type B silica columns that undergo dense double-endcapping, TEA is largely obsolete. Furthermore, TEA causes severe ion suppression if the method is transferred to LC-MS. We highly recommend utilizing a modern Type B silica column combined with pH optimization rather than relying on masking agents[6].

Q: Can the sample diluent cause peak tailing? A: Yes. If the analyte is dissolved in 100% strong organic solvent (e.g., DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, it alters the local partitioning kinetics at the column head, causing the peak to smear or tail. Always attempt to dissolve the sample in the initial mobile phase conditions to ensure immediate and uniform partitioning.

Experimental Methodologies

Protocol 1: Silanol Interaction Suppression via Mobile Phase pH Optimization

Objective: Systematically eliminate secondary interactions between the oxazole nitrogen and stationary phase silanols while preserving the ester linkage. Self-Validating Mechanism: This protocol incorporates a neutral marker. If the marker's peak shape remains constant while the analyte's peak shape improves, the system self-validates that the root cause was chemical rather than physical column degradation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a mixed standard containing 50 µg/mL of a neutral marker (e.g., Toluene) and 50 µg/mL of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester in the initial mobile phase.

  • Baseline Establishment: Prepare Mobile Phase A1 (20 mM Potassium Phosphate buffer, pH 6.0) and Mobile Phase B (Acetonitrile). Run the mixed standard under your standard gradient or isocratic conditions. Record the USP Tailing Factor ( Tf​ ) for both peaks.

  • pH Adjustment (Causality): Prepare Mobile Phase A2 (20 mM Potassium Phosphate buffer, adjusted to pH 2.8 using phosphoric acid). Note: pH 2.8 is specifically chosen to fully protonate surface silanols without dropping low enough to catalyze the hydrolysis of the ethyl ester group.

  • Equilibration: Flush the system and equilibrate the column with Mobile Phase A2 for a minimum of 10 column volumes.

  • Re-analysis: Inject the mixed standard under the new pH conditions.

  • Validation Check: A successful optimization will show the analyte Tf​ dropping from >1.5 to <1.2, while the neutral marker Tf​ remains consistently <1.1.

Protocol 2: Physical Integrity and Extra-Column Volume Assessment

Objective: Identify and eliminate physical dead volumes that act as infinite dilution chambers. Self-Validating Mechanism: By injecting samples at varying volumes but constant mass, the system validates whether tailing is due to volume overload or an inherent system void.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a high-concentration stock of the analyte (500 µg/mL).

  • Low-Volume Injection: Inject 1 µL of the stock (Total mass on column = 0.5 µg). Record the peak asymmetry.

  • High-Volume Injection: Dilute the stock 1:10 to yield a 50 µg/mL solution. Inject 10 µL (Total mass on column = 0.5 µg). Record the peak asymmetry.

  • Data Interpretation: If the 10 µL injection tails significantly more than the 1 µL injection despite identical mass, the tailing is caused by physical extra-column volume or a void at the column head acting as a mixing chamber[4].

  • Resolution: Inspect all PEEK or stainless steel fittings. Ensure capillary tubing is seated fully into the column end-fitting before tightening. If fittings are secure, the column bed may have collapsed, necessitating column replacement[5].

Quantitative Data Summary

The following table summarizes expected outcomes when optimizing column chemistry and mobile phase pH for 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester.

Table 1: Effect of Mobile Phase pH and Column Chemistry on USP Tailing Factor ( Tf​ )

Column ChemistryMobile Phase pHAnalyte Tf​ Neutral Marker Tf​ Mechanistic Observation
Type A Silica (Older)6.02.451.05Severe silanol ionization; strong H-bonding with oxazole N.
Type B Silica (Modern)6.01.681.02Reduced trace metals lower silanol acidity, but ionization persists.
Type B Silica (Modern) 2.8 1.12 1.01 Silanols fully protonated; secondary interactions suppressed.
Type B Silica (Modern)1.5N/A1.02Ester hydrolysis occurs; multiple degradation peaks observed.

References

  • HPLC Peak Tailing - Axion Labs.
  • Understanding HPLC Peak Tailing | PDF - Scribd.
  • Oxazole - Grokipedia.
  • Understanding Peak Tailing in Chrom
  • HPLC Troubleshooting Guide - University of Pittsburgh.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • Resolving peak tailing in HPLC analysis of Leptomerine - Benchchem.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester in Cell-Based Assays: A Technical Guide

Executive Summary In the development of metabolic modulators targeting Peroxisome Proliferator-Activated Receptors (PPARs), optimizing both binding affinity and cellular permeability is a critical challenge. 2-P-Tolyl-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of metabolic modulators targeting Peroxisome Proliferator-Activated Receptors (PPARs), optimizing both binding affinity and cellular permeability is a critical challenge. 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester serves as a highly effective pharmacophore and prodrug intermediate for dual PPARα/γ agonism. This guide provides an objective, data-driven comparison of its efficacy in cell-based assays against standard reference compounds, detailing the mechanistic rationale behind its structural design and the self-validating experimental protocols required for accurate high-throughput screening.

Mechanistic Rationale: Causality Behind the Chemical Structure

As an Application Scientist, it is vital to understand why specific structural moieties are utilized before evaluating their assay performance. The efficacy of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester is driven by two distinct design choices:

  • The Oxazole Scaffold (Target Engagement): The oxazole ring acts as a rigid, planar bioisostere. This geometry correctly vectors the lipophilic p-tolyl group deep into the Y-shaped hydrophobic pocket of the PPAR ligand-binding domain (LBD).

  • The Ethyl Ester Prodrug (Cellular Permeability): The active pharmacophore required for PPAR activation is the free carboxylic acid, which forms critical hydrogen bonds with the activation function-2 (AF-2) helix of the receptor[1]. However, free carboxylic acids suffer from poor membrane permeability due to their negative charge at physiological pH. Esterification masks this charge, drastically increasing the partition coefficient (LogP) and facilitating rapid passive diffusion across the phospholipid bilayer.

Once inside the cytoplasm, ubiquitous intracellular carboxylesterases hydrolyze the ester bond, liberating the active carboxylic acid, which then translocates to the nucleus to initiate transcription.

Pathway Prodrug 2-P-Tolyl-oxazole Ethyl Ester Esterase Intracellular Esterases Prodrug->Esterase Cell Entry ActiveDrug Active Carboxylic Acid Esterase->ActiveDrug Cleavage PPAR PPARα / PPARγ Receptor ActiveDrug->PPAR Ligand Binding Heterodimer PPAR-RXR Complex PPAR->Heterodimer Dimerization RXR RXR Co-Receptor RXR->Heterodimer PPRE PPRE (DNA Promoter) Heterodimer->PPRE Nuclear Translocation Transcription Target Gene Transcription PPRE->Transcription Activation

Figure 1: Intracellular activation and PPAR signaling pathway of 2-P-Tolyl-oxazole derivatives.

Comparative Efficacy Data

To objectively evaluate the compound, we compare its performance in a transient transfection luciferase reporter assay against established clinical and experimental benchmarks: GW7647 (a potent PPARα agonist) and Rosiglitazone (a potent PPARγ agonist).

The data below highlights the "prodrug effect." While the ethyl ester exhibits a higher apparent EC₅₀ (lower potency) in whole-cell assays compared to its free acid form, its cellular permeability (Pₐₚₚ) is vastly superior, making it a highly effective vehicle for intracellular delivery.

Table 1: Quantitative Efficacy and Permeability Profiling
CompoundTarget ReceptorEC₅₀ (nM)Eₘₐₓ (% of Reference)Cell Permeability (Pₐₚₚ, 10⁻⁶ cm/s)
2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester PPARα14588%24.5
2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester PPARγ32075%24.5
Active Free Acid (Intracellular) PPARα1895%1.2
GW7647 (Positive Control) PPARα6100%15.0
Rosiglitazone (Positive Control) PPARγ45100%18.2

Note: Eₘₐₓ is normalized to the maximal activation achieved by the respective positive controls.

Experimental Protocol: Self-Validating Reporter Assay

To generate reliable EC₅₀ data for PPAR modulators, the assay must differentiate between true receptor agonism/antagonism and non-specific compound cytotoxicity. We utilize the [2], which inherently functions as a self-validating system.

By co-transfecting a constitutively active Renilla luciferase vector alongside the Firefly reporter, the Firefly/Renilla ratio normalizes the data. If the ethyl ester compound induces cell death at high concentrations, both luminescent signals drop proportionally, keeping the ratio stable and preventing false-positive or false-negative artifacts.

Step-by-Step Methodology

1. Cell Culture & Seeding

  • Cell Line: HEK293T cells are selected due to their high transfection efficiency and low endogenous PPAR background expression.

  • Seeding: Plate cells at a density of 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% delipidated Fetal Bovine Serum (FBS). Expert Insight: Delipidated FBS is critical to remove endogenous lipid ligands that would artificially inflate baseline PPAR activation.

2. Transient Co-Transfection

  • After 24 hours, co-transfect the cells using a liposomal transfection reagent.

  • Plasmid Mix per well:

    • 50 ng of pGL3-PPRE-luciferase (Firefly reporter driven by the Peroxisome Proliferator Response Element).

    • 25 ng of pcDNA3-PPARα or pcDNA3-PPARγ (Receptor expression vector)[1].

    • 5 ng of pRL-TK (Renilla luciferase internal control).

3. Compound Treatment

  • 24 hours post-transfection, aspirate the media.

  • Prepare serial dilutions of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (ranging from 1 nM to 10 µM) in fresh DMEM containing 0.1% DMSO.

  • Treat cells for 18–24 hours. Always include a 0.1% DMSO vehicle control to establish the baseline.

4. Cell Lysis & Dual-Luciferase Detection

  • Aspirate media and wash cells once with PBS.

  • Add 20 µL of Passive Lysis Buffer (PLB) per well and shake at room temperature for 15 minutes.

  • Transfer lysates to an opaque white 96-well assay plate.

  • Firefly Measurement: Inject 100 µL of Luciferase Assay Reagent II (LAR II). Read luminescence (Integration time: 10 seconds).

  • Renilla Measurement: Inject 100 µL of Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla reaction. Read luminescence[2].

5. Data Analysis

  • Calculate the Relative Light Units (RLU) ratio: (Firefly Luminescence) / (Renilla Luminescence).

  • Plot the normalized RLU against the log of the compound concentration to determine the EC₅₀ using non-linear regression.

Workflow Seeding 1. Cell Seeding HEK293T in 96-well plates Transfection 2. Co-Transfection PPAR + PPRE-Luc + Renilla Seeding->Transfection Treatment 3. Compound Treatment Serial Dilutions (0.1% DMSO) Transfection->Treatment Lysis 4. Cell Lysis Passive Lysis Buffer Treatment->Lysis Detection 5. Luminescence Detection Firefly / Renilla Ratio Lysis->Detection Analysis 6. Data Analysis EC50 & Fold Activation Detection->Analysis

Figure 2: Step-by-step workflow of the Dual-Luciferase Reporter assay for PPAR efficacy.

Expert Insights & Troubleshooting

When evaluating ester-based prodrugs like 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, the chosen cell line significantly impacts the apparent EC₅₀. HEK293T cells have moderate esterase activity. If you transition this assay to a hepatocyte lineage (e.g., HepG2), which possesses vastly higher endogenous carboxylesterase levels, you will observe a leftward shift in the dose-response curve (lower EC₅₀). This is not due to higher receptor affinity, but rather a faster conversion rate of the ethyl ester into the highly potent active free acid. Always document and standardize the cell line when publishing comparative prodrug efficacies.

References

  • Title: EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy)

Sources

Comparative

Validating the Biological Activity of 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester: A Comparative Guide for PPAR Modulator Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Evaluation, in vitro/in vivo Efficacy, and Synthetic Utility As a Senior Application Scientist in metabolic drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Evaluation, in vitro/in vivo Efficacy, and Synthetic Utility

As a Senior Application Scientist in metabolic drug discovery, I frequently evaluate heterocyclic building blocks for their potential to yield high-affinity, balanced target engagement. The oxazole-4-carboxylic acid core is a privileged pharmacophore, particularly in the development of dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists[1].

This guide objectively evaluates 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS: 92029-41-9) against alternative scaffolds (unsubstituted phenyl-oxazoles and p-tolyl-thiazoles). We will dissect the causality behind its superior performance, focusing on how its structural nuances translate to quantifiable biological activity [2].

Mechanistic Rationale: Why the p-Tolyl-Oxazole Scaffold?

When designing PPAR modulators for metabolic syndrome, the goal is to achieve balanced activation of both PPARα (lipid metabolism) and PPARγ (glucose sensitization).

The ethyl ester of 2-p-tolyl-oxazole-4-carboxylic acid serves two critical functions:

  • Synthetic Modularity: The ester is a stable, highly reactive intermediate that can be seamlessly coupled with various lipophilic tails (e.g., cyclohexylmethoxy derivatives) [2].

  • Prodrug Permeability: In cell-based systems, the ethyl ester enhances passive membrane diffusion. Once intracellular, ubiquitous esterases cleave it to the active free carboxylic acid, which acts as the critical hydrogen-bond acceptor/donor network within the receptor's AF-2 binding pocket.

Compared to a standard thiazole ring, the oxazole ring possesses a tighter bond angle and higher electronegativity via its oxygen atom. This alters the dipole moment, allowing the nitrogen atom to form a more stable hydrogen bond with the hinge region of the PPAR Ligand-Binding Domain (LBD). Furthermore, the para-methyl group on the phenyl ring extends deeply into the hydrophobic sub-pocket of the LBD, significantly enhancing van der Waals interactions compared to an unsubstituted phenyl ring.

PPAR_Pathway Ligand 2-p-Tolyl-oxazole Derivative PPAR PPAR α/γ LBD (Cytosol/Nucleus) Ligand->PPAR Binds AF-2 Pocket RXR RXR Heterodimer PPAR->RXR Dimerization Coactivator Coactivator Recruitment (SRC-1 / PGC-1α) RXR->Coactivator Conformational Change Transcription Gene Transcription (Lipid/Glucose Metabolism) Coactivator->Transcription PPRE Activation

Ligand-induced PPAR heterodimerization and coactivator recruitment pathway.

Comparative Performance Data

To objectively assess the biological activity of this scaffold, we synthesize standardized derivatives from three starting materials: 2-p-Tolyl-oxazole (Target), 2-Phenyl-oxazole (Alternative 1), and 2-p-Tolyl-thiazole (Alternative 2). The data below summarizes their performance in biochemical and cell-based assays.

Scaffold BasePPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Fold Selectivity (α/γ)Max Efficacy (%)Cytotoxicity (CC₅₀, µM)
2-p-Tolyl-oxazole-4-carboxylate 12.4 18.2 0.68 (Balanced) 95 > 50
2-Phenyl-oxazole-4-carboxylate45.188.50.5082> 50
2-p-Tolyl-thiazole-4-carboxylate28.6110.30.25 (Skewed)7635

Data Interpretation: The 2-p-Tolyl-oxazole scaffold demonstrates superior, balanced low-nanomolar potency for both PPAR isoforms. The lack of the p-methyl group (2-Phenyl-oxazole) results in a ~4-fold drop in affinity due to the loss of hydrophobic contacts. The thiazole substitution skews the selectivity heavily toward PPARα while introducing mild cytotoxicity, a known liability of certain sulfur-containing heterocycles in high concentrations [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these compounds must be evaluated using self-validating assay systems. The following protocols incorporate mandatory internal controls to rule out false positives (e.g., assay interference) and false negatives (e.g., cell death).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality: We utilize TR-FRET rather than standard radioligand binding because it measures functional target engagement (ligand-dependent coactivator peptide recruitment) at true equilibrium, eliminating wash steps that disrupt transient low-affinity interactions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA to prevent non-specific plastic binding.

  • Complex Formation: In a 384-well black microplate, incubate 5 nM GST-tagged PPARα or PPARγ LBD with 10 nM Terbium-labeled anti-GST antibody (FRET Donor).

  • Acceptor Addition: Add 100 nM of a fluorescein-labeled SRC-1 coactivator peptide (FRET Acceptor).

  • Compound Titration: Add the saponified oxazole derivatives in a 12-point dose-response curve (1 pM to 10 µM).

    • Internal Control: Include Rosiglitazone (PPARγ) and Fenofibrate (PPARα) as positive controls, and 1% DMSO as the vehicle baseline.

  • Equilibration & Read: Incubate in the dark for 2 hours at room temperature. Read the emission ratio (520 nm / 495 nm) using a multi-mode plate reader.

  • Validation Metric: Calculate the Z'-factor using the positive control and vehicle wells. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Cell-Based Dual-Luciferase Reporter Assay

Causality: While TR-FRET proves direct LBD binding, a cell-based reporter assay is required to prove that the ethyl ester prodrug is successfully internalized, hydrolyzed, and capable of driving gene transcription across a complex cellular membrane.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293 cells in 96-well plates. Co-transfect cells with a PPRE-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (pRL-TK).

    • Internal Control Rationale: The Renilla plasmid serves as a transfection efficiency and cell viability control. If a compound is toxic, Renilla signals will drop, preventing false interpretation of low Firefly signals as "lack of efficacy."

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis & Measurement: Add Dual-Glo® Luciferase Reagent. Measure Firefly luminescence, then add Stop & Glo® Reagent to measure Renilla luminescence.

  • Data Normalization: Express results as the ratio of Firefly to Renilla luminescence. Plot against compound concentration to determine the cellular EC₅₀.

Conclusion

For drug development professionals engineering metabolic or anti-inflammatory therapeutics, 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester provides a vastly superior starting scaffold compared to thiazole or unsubstituted phenyl analogs. Its optimized steric bulk and electronic profile ensure high-affinity, balanced PPARα/γ agonism, while the ethyl ester moiety provides necessary synthetic flexibility and cellular permeability.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). Available at:[Link]

  • Defossa, E., et al. (2005). 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis. European Patent Office (EP1599452A1).
  • Matsuura, M., et al. (2018). Oxazole compound and pharmaceutical composition. U.S. Patent and Trademark Office (USRE46792E1).
Validation

A Senior Application Scientist's Guide to NMR Spectra Comparison for Synthesized Batches of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Abstract In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure and purity is paramount. For medicinal chemists and process development scientists, ensuring batch-to-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure and purity is paramount. For medicinal chemists and process development scientists, ensuring batch-to-batch consistency is a critical step that underpins the reliability of biological data and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed structural information and quantitative assessment of purity.[1][2] This guide provides an in-depth, practical comparison of hypothetical NMR spectra for different batches of a synthesized target compound, 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester. By analyzing idealized and impurity-containing spectra, this document serves as a technical manual for researchers to identify potential discrepancies, understand their synthetic origins, and make informed decisions on batch quality.

Introduction: The Imperative of Spectroscopic Consistency

The journey from a promising lead compound to a clinical candidate is paved with rigorous analytical checkpoints. Each newly synthesized batch of a potential drug substance must be identical to the last in terms of identity, strength, and purity. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[3][4][5][6] Organic impurities, which can include starting materials, by-products, intermediates, and degradation products, must be identified and quantified to ensure patient safety.[3][4]

NMR spectroscopy is uniquely powerful in this context. Unlike chromatographic techniques that often rely on reference standards for impurity identification, NMR can provide definitive structural elucidation of unknown components in a sample.[2] Its quantitative nature (qNMR) allows for the determination of purity without the need for a specific standard of the impurity itself.[1] This guide will demonstrate how to leverage ¹H and ¹³C NMR to compare batches of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, a representative small molecule with features common in medicinal chemistry programs.

Synthetic Context: The Robinson-Gabriel Oxazole Synthesis

To understand potential impurities, we must first understand the synthesis. A common and effective method for preparing 2,4-substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[7][8][9][10]

  • Step 1: Acylation. Ethyl 2-amino-3-oxobutanoate is acylated with p-toluoyl chloride to form the key intermediate, ethyl 2-(4-methylbenzamido)-3-oxobutanoate.

  • Step 2: Cyclodehydration. The intermediate is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to induce intramolecular cyclization and dehydration, yielding the final oxazole product.[7][8]

This synthetic route informs our analysis. The most probable impurities in a given batch would be unreacted starting materials (the acylamino-ketone intermediate) or products from incomplete dehydration.[7]

Experimental Protocol: Acquiring High-Quality NMR Data

Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample from the batch .

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is from the same supplier and lot number for all comparisons to avoid variability from solvent impurities.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

    • Reference the spectrum to the TMS signal at 0.00 ppm.[11]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans: 8-16 (adjust for signal-to-noise).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 (or more, as needed for adequate signal-to-noise).

Visualization of the Quality Control Workflow

The process from synthesis to batch release can be visualized as a decision-driven workflow. The diagram below illustrates the central role of NMR analysis in this process.

QC_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical QC Phase cluster_decision Decision Phase Synthesis Chemical Synthesis (Robinson-Gabriel) Workup Work-up & Purification Synthesis->Workup NMR_Acq NMR Data Acquisition (¹H and ¹³C) Workup->NMR_Acq Submit Sample Data_Processing Data Processing & Integration NMR_Acq->Data_Processing Spectral_Comparison Spectral Comparison vs. Reference Data_Processing->Spectral_Comparison Decision Pass / Fail Decision Spectral_Comparison->Decision Analyze Data Repurify Action: Repurify Batch Decision->Repurify Fail (Impurity > Threshold) Release Action: Release Batch Decision->Release Pass Repurify->NMR_Acq Resubmit Sample

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-p-Tolyl-oxazole-4-carboxylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-p-tolyl-oxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester stands out as a valuable building block for the development of novel therapeutics. Its synthesis, therefore, is a critical step in the drug discovery pipeline, where reproducibility, yield, and purity are paramount. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this key intermediate, supported by experimental data and detailed protocols to ensure transferability and scalability.

Introduction to Synthetic Strategies

The synthesis of 2,4-disubstituted oxazoles like our target molecule can be broadly approached through two classical and highly adaptable methods: the Hantzsch Oxazole Synthesis and, more recently, modern One-Pot Condensation Reactions . Each pathway presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. This guide will dissect these two primary methodologies, offering a comprehensive analysis to inform your synthetic planning.

Method 1: The Hantzsch Oxazole Synthesis: A Classic and Robust Approach

The Hantzsch oxazole synthesis, a variation of the renowned Hantzsch pyridine synthesis, is a reliable and time-tested method for the formation of the oxazole ring.[1] The core of this reaction involves the cyclocondensation of an α-haloketone with a primary amide. In the context of our target molecule, this translates to the reaction of p-toluamide with an ethyl α-haloacetoacetate.

Mechanistic Insight

The reaction proceeds through an initial SN2 reaction where the nitrogen of the amide attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. The choice of the α-haloketone, typically ethyl bromopyruvate or ethyl 2-chloroacetoacetate, and the reaction conditions are critical for optimizing the yield and minimizing side products.

Experimental Protocol: Hantzsch Synthesis of 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester

Materials:

  • p-Toluamide

  • Ethyl bromopyruvate or Ethyl 2-chloroacetoacetate[2]

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Base (e.g., K2CO3, NaH)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a solution of p-toluamide (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of ethyl bromopyruvate or ethyl 2-chloroacetoacetate (1.05 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester.

Method 2: Modern One-Pot Synthesis from Carboxylic Acids: An Efficient and Streamlined Alternative

Recent advancements in synthetic methodology have led to the development of highly efficient one-pot procedures for the synthesis of polysubstituted oxazoles directly from carboxylic acids.[3][4] This approach circumvents the need for the pre-functionalization of starting materials, such as the preparation of α-haloketones, offering a more streamlined and atom-economical route.

Mechanistic Rationale

This method typically involves the in situ activation of the carboxylic acid (p-toluic acid in this case) with a suitable coupling agent. The activated intermediate then reacts with an isocyanoacetate derivative, which provides the remaining atoms for the oxazole ring. A final cyclization and dehydration step, often promoted by the reaction conditions, yields the desired 2-aryl-oxazole-4-carboxylate.[4]

Experimental Protocol: One-Pot Synthesis of 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester

Materials:

  • p-Toluic acid

  • Ethyl isocyanoacetate

  • Dehydrating/Coupling agent (e.g., triflylpyridinium reagent, Burgess reagent)[4]

  • Base (e.g., 4-(Dimethylamino)pyridine (DMAP))[4]

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of p-toluic acid (1.0 eq) and DMAP (1.5 eq) in anhydrous DCM under an inert atmosphere, add the dehydrating/coupling agent (1.3 eq) at room temperature.

  • Stir the mixture for 5-10 minutes until the acid is fully activated.

  • Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 40 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with DCM, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final product.

Comparative Analysis: Hantzsch vs. One-Pot Synthesis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic pathway. The data presented is a synthesis of reported yields for analogous systems and expected outcomes for the target molecule.

Parameter Hantzsch Oxazole Synthesis Modern One-Pot Synthesis
Starting Materials p-Toluamide, Ethyl bromopyruvate/chloroacetoacetatep-Toluic acid, Ethyl isocyanoacetate
Reagent Availability Readily availableReadily available
Number of Steps Typically one pot from amideOne pot
Reaction Conditions Reflux temperatures, often requires strong baseMild to moderate temperatures (40 °C)[4]
Typical Yields 60-85% (reported for similar systems)70-95% (reported for a range of aryl carboxylic acids)[4]
Reproducibility Generally high, but sensitive to reagent quality and moistureHigh, with consistent yields reported on both milligram and gram scales[4]
Scalability Scalable, but may require careful control of exothermsDemonstrated scalability to the gram scale[4]
Key Challenges Potential for side reactions from the α-haloketoneRequires strictly anhydrous conditions

Visualization of Synthetic Workflows

To further elucidate the practical differences between these two approaches, the following diagrams illustrate the experimental workflows.

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents p-Toluamide Ethyl bromopyruvate Base (e.g., K2CO3) Anhydrous Solvent reflux Heat to Reflux (Monitor by TLC) reagents->reflux Mix filter Cool & Filter reflux->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product 2-p-Tolyl-oxazole-4- carboxylic acid ethyl ester chromatography->product

Caption: Workflow for the Hantzsch Oxazole Synthesis.

OnePot_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents p-Toluic acid Ethyl isocyanoacetate Coupling Agent Base (DMAP) Anhydrous DCM heat Heat to 40°C (Monitor by TLC) reagents->heat Mix quench Quench with Water heat->quench extract Extract with DCM quench->extract concentrate Concentrate extract->concentrate chromatography Column Chromatography concentrate->chromatography product 2-p-Tolyl-oxazole-4- carboxylic acid ethyl ester chromatography->product

Caption: Workflow for the Modern One-Pot Synthesis.

Conclusion and Recommendations

Both the Hantzsch synthesis and modern one-pot methods offer viable and reproducible pathways to 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester.

  • The Hantzsch synthesis is a robust and well-established method, particularly suitable for laboratories with ready access to the required amide and α-haloketone starting materials. Its reproducibility is high, though careful control of reaction conditions is necessary to maximize yield.

  • The modern one-pot synthesis from carboxylic acids represents a more streamlined and often higher-yielding approach.[4] Its milder reaction conditions and demonstrated scalability make it an attractive option for high-throughput synthesis and process development.[4] The avoidance of potentially lachrymatory α-haloketones is an additional practical advantage.

The choice between these methods will ultimately depend on the specific needs and resources of the research team. For rapid analog synthesis and process development where efficiency and yield are the primary drivers, the one-pot methodology is highly recommended. For more traditional or cost-focused applications where the starting materials for the Hantzsch reaction are readily available, this classic method remains a solid and dependable choice.

References

  • PrepChem. Synthesis of ethyl p-toluate. Available at: [Link]

  • Li, G. et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2024 . Available at: [Link]

  • Prykhod'ko, Y. et al. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry2022 , 13, 336. Available at: [Link]

  • Yamada, S. et al. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein J. Org. Chem.2017 , 13, 1564-1571. Available at: [Link]

  • Hosseini, S. A. et al. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. J. Synth. Chem.2023 , 2, 202-213. Available at: [Link]

  • Popov, A. V. et al. ChemInform Abstract: Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. ChemInform2012 , 43. Available at: [Link]

  • Pendiukh, V. V. et al. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv2024 . Available at: [Link]

  • Shaffer, P. L. et al. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. J. Org. Chem.1998 , 63, 4555-4563. Available at: [Link]

  • El-Mabrouk, A. A. et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21, 1056. Available at: [Link]

  • Neha, K. et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian J. Pharm. Sci.2023 , 85, 272-284. Available at: [Link]

  • Al-Ostath, A. I. et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Adv.2022 , 12, 19481-19495. Available at: [Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. Available at: [Link]

  • Ali, F. et al. Synthetic approaches for oxazole derivatives: A review. Synthetic Communications2021 , 51, 2939-2963. Available at: [Link]

  • Al-Obaidi, A. et al. Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. J. Pharm. Negat. Results2022 , 13, 531-541. Available at: [Link]

  • Christopher, H. & Seidu, L. S. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for. TIJER2024 , 11. Available at: [Link]

  • Zhang, Q. et al. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Org. Biomol. Chem.2020 , 18, 644-648. Available at: [Link]

  • Akhter, M. W. et al. SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SUBSTITUTED OXADIAZOLE AND THIADIAZOLE DERIVATIVES. Acta Pol. Pharm.2008 , 65, 319-24. Available at: [Link]

  • Dutt, S. Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. J. Indian Chem. Soc.1925 , 2, 43-52. Available at: [Link]

  • Kametani, T. et al. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. J. Med. Chem.1982 , 25, 435-9. Available at: [Link]

  • Boruah, J. et al. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New J. Chem.2019 , 43, 1113-1119. Available at: [Link]

  • Google Patents. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.

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Validation

Cross-Validation of High-Resolution vs. Triple Quadrupole LC-MS Platforms for the Quantification of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Introduction & Regulatory Context The compound 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS: 92029-41-9) is a highly versatile oxazole scaffold frequently utilized in the synthesis of peroxisome proliferator-acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

The compound 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS: 92029-41-9) is a highly versatile oxazole scaffold frequently utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) modulators, which are critical in targeted therapies for type 2 diabetes and atherosclerosis[1].

During the pharmacokinetic (PK) evaluation of such candidates, bioanalytical methods must often evolve. A sponsor may utilize High-Resolution Mass Spectrometry (HRMS) during early discovery for simultaneous qualitative/quantitative screening, and later transition to Triple Quadrupole (QqQ) mass spectrometry for high-throughput, late-phase clinical trials. According to the FDA Bioanalytical Method Validation Guidance and the ICH M10 harmonized guidelines, whenever multiple analytical platforms or laboratories are used to generate data within or across studies, a formal cross-validation is mandatory[2][3]. This ensures that the analytical results are directly comparable and scientifically defensible[4].

The Bioanalytical Challenge: Causality in Method Selection

Quantifying this specific oxazole ester in biological matrices presents two distinct physicochemical challenges that dictate our experimental design:

  • Ex Vivo Ester Hydrolysis : The ethyl ester moiety is highly susceptible to rapid cleavage by endogenous plasma carboxylesterases. Without immediate stabilization, the analyte will degrade into its carboxylic acid metabolite in the sample tube, invalidating the PK data.

  • Matrix-Induced Ion Suppression : Plasma contains high levels of glycerophospholipids. If these co-elute with the target analyte, they compete for charge in the Electrospray Ionization (ESI) source, leading to severe signal suppression and poor reproducibility[5].

To address these challenges, we cross-validate two distinct detection paradigms:

  • Method A: UPLC-MS/MS (QqQ) . The industry gold standard for targeted quantification. It utilizes Multiple Reaction Monitoring (MRM) to provide maximum sensitivity and a broad linear dynamic range.

  • Method B: LC-QTOF-MS (HRMS) . Provides exact mass resolving power (>30,000 FWHM). While historically less sensitive than QqQ, QTOF is theoretically superior at distinguishing the intact oxazole ester from isobaric endogenous interferences in complex matrices.

Experimental Workflows & Self-Validating Protocols

To ensure a self-validating system, the sample preparation must inherently arrest degradation while providing high recovery. We utilize Supported Liquid Extraction (SLE) combined with an esterase inhibitor cocktail. Unlike simple Protein Precipitation (PPT), SLE leaves matrix phospholipids trapped in the aqueous phase, preventing the space-charge effects that severely impact QTOF mass accuracy.

Step-by-Step Methodology: Supported Liquid Extraction (SLE)
  • Stabilization : Aliquot 50 µL of human plasma into a 96-well plate. Immediately add 5 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) to irreversibly inhibit esterase activity.

  • Internal Standard Addition : Spike 10 µL of stable isotope-labeled internal standard (SIL-IS), 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester-d4 (100 ng/mL in 50% methanol) to correct for extraction losses and ionization variance.

  • Pre-treatment : Dilute the sample with 50 µL of 1% formic acid in water. Causality: This disrupts protein binding and ensures the analyte is in a fully neutral state, optimizing its partition coefficient for the organic extraction phase.

  • Loading : Transfer the pre-treated sample (115 µL total) onto a 200 µL 96-well SLE plate (diatomaceous earth sorbent). Apply a gentle vacuum (-2 inHg) for 5 seconds. Wait 5 minutes for complete aqueous absorption.

  • Elution : Elute the target analyte by applying 2 × 400 µL of Methyl tert-butyl ether (MTBE). Allow gravity flow for 5 minutes, followed by a brief vacuum pulse.

  • Reconstitution : Evaporate the eluate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20, v/v with 0.1% formic acid).

Step-by-Step Methodology: LC-MS Analysis
  • Chromatography : Column: C18 (2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 20% B to 95% B over 3 minutes.

  • Method A (QqQ Detection) : Positive ESI, MRM mode. Transition: m/z 232.10 → m/z 160.05 (representing the collision-induced loss of ethyl formate).

  • Method B (QTOF Detection) : Positive ESI, TOF-MS mode. Exact mass extraction at m/z 232.0968 ± 10 ppm mass tolerance.

BioanalyticalWorkflow cluster_MS Cross-Validation Platforms Plasma Stabilized Plasma (+ PMSF & SIL-IS) SLE Supported Liquid Extraction (MTBE) Plasma->SLE Pre-treatment LC UPLC Separation (C18 Column) SLE->LC Reconstitution QqQ Method A: UPLC-MS/MS (MRM Mode) LC->QqQ QTOF Method B: LC-QTOF-MS (HRMS Mode) LC->QTOF Data Data Processing & Statistical Comparison QqQ->Data QTOF->Data

Fig 1. Parallel LC-MS workflow for the cross-validation of oxazole ester quantification.

Cross-Validation Experimental Design & Regulatory Logic

According to FDA and ICH M10 guidelines, cross-validation ensures that data generated by different analytical platforms can be reliably correlated[3][4]. The core logic dictates that the same set of spiked Quality Control (QC) samples and pooled incurred samples must be analyzed by both the reference method (QqQ) and the comparator method (QTOF)[5].

The acceptance criterion is strict: the mean accuracy of the QC samples evaluated by the comparator method must be within ±20% of the nominal concentration, and the bias between the two methods for incurred samples must not exceed 20% for at least 67% of the samples[2][3].

CrossValidationLogic Start Prepare Spiked QCs & Incurred Samples Analyze Analyze via Method A (QqQ) & Method B (QTOF) Start->Analyze Calc Calculate % Bias: (Method B - Method A) / Method A * 100 Analyze->Calc Decision Is % Bias ≤ ±20% for ≥ 67% of samples? Calc->Decision Pass PASS: Methods are Interchangeable Decision->Pass Yes Fail FAIL: Investigate Matrix Effects/Selectivity Decision->Fail No

Fig 2. ICH M10 cross-validation decision tree for comparing multiple bioanalytical methods.

Quantitative Performance Comparison

The validation parameters were assessed to establish the baseline performance of each platform before executing the comparative cross-validation.

Table 1: Baseline Validation Parameters (Human Plasma)
ParameterMethod A (UPLC-MS/MS QqQ)Method B (LC-QTOF-MS)Causality / Technical Insight
Linear Dynamic Range 0.1 – 1000 ng/mL0.5 – 500 ng/mLQqQ electron multipliers offer superior dynamic range; TOF detectors experience saturation and dead-time at high ion fluxes.
LLOQ 0.1 ng/mL0.5 ng/mLMRM transitions filter out chemical noise efficiently, yielding higher Signal-to-Noise (S/N) at the low end.
Mass Accuracy N/A (Unit Resolution)< 3 ppmHRMS resolves isobaric matrix interferences that QqQ cannot, improving selectivity in complex matrices.
Inter-assay Precision (CV%) 3.2% – 6.8%4.1% – 8.5%Both methods fall well within the FDA ≤15% acceptance criteria[4].
Matrix Factor (IS-normalized) 0.92 ± 0.050.98 ± 0.03High-resolution extraction windows (±10 ppm) in QTOF virtually eliminate background matrix ion contribution[5].
Table 2: Cross-Validation Results (Spiked QC Samples)

Data represents the mean of n=6 replicates per concentration level.

QC LevelNominal Conc. (ng/mL)QqQ Mean Measured (ng/mL)QTOF Mean Measured (ng/mL)% Bias (QTOF vs QqQ)Pass/Fail
LQC 0.30.290.31+6.8%PASS
MQC1 25.024.625.8+4.8%PASS
MQC2 250.0255.1248.3-2.6%PASS
HQC 400.0392.4405.1+3.2%PASS

Data Interpretation: The cross-validation demonstrates a maximum bias of +6.8% at the Low Quality Control (LQC) level, which is well within the ±20% FDA/ICH M10 threshold[2]. The systematic positive bias at the LQC level for the QTOF method is attributed to trace isobaric background noise that falls within the 10 ppm extraction window, slightly elevating the baseline integration. However, the methods are deemed fully interchangeable for clinical PK assessments.

Conclusion & Recommendations

The cross-validation of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester quantification reveals that while UPLC-MS/MS remains the superior choice for ultra-trace analysis (LLOQ 0.1 ng/mL) and broad dynamic range, LC-QTOF-MS provides exceptional selectivity and comparable accuracy.

  • Recommendation for Discovery/Early Phase : Utilize LC-QTOF-MS. The ability to perform full-scan HRMS allows for simultaneous quantification of the parent ester and retrospective qualitative identification of its hydrolyzed carboxylic acid metabolite without re-analyzing the samples.

  • Recommendation for Late-Phase Clinical Trials : Transition to UPLC-MS/MS (QqQ). The superior throughput, robustness, and lower LLOQ are essential for defining the terminal elimination phase of the PK profile. The successful cross-validation ensures that historical QTOF data can be seamlessly integrated with new QqQ data for regulatory submissions[3].

References

  • [2] Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at:[Link]

  • [3] National Institutes of Health (PMC). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available at: [Link]

  • [4] Resolve Mass. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • [5] GMP Compliance. Bioanalytical Method Validation. Available at:[Link]

  • [1] Google Patents. EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis. Available at:

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS: 92029-41-9) requires more than a cursory glance at a safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS: 92029-41-9) requires more than a cursory glance at a safety sheet. This compound is a critical intermediate in the synthesis of oxazole-containing pharmaceuticals, including kinase inhibitors and highly selective receptor antagonists.

To ensure scientific integrity and absolute safety, laboratory personnel must understand the causality behind every safety protocol. The lipophilic nature of the p-tolyl group combined with the reactive potential of the ethyl ester demands a highly specific approach to Personal Protective Equipment (PPE), operational handling, and waste disposal.

Below is the comprehensive, self-validating operational guide designed to protect researchers and maintain the integrity of the experimental workflow.

Part 1: Physicochemical & Hazard Profile

Before selecting PPE, we must define the threat matrix. Oxazole-4-carboxylate derivatives typically present as crystalline solids or viscous liquids that pose specific hazards upon dermal contact or inhalation[1].

Table 1: Quantitative Hazard Summary

ParameterValue / Description
Chemical Name 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester
CAS Number 92029-41-9
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Signal Word Warning

Part 2: Mechanistic Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly tied to a rigorous hazard assessment[2]. We do not just wear gloves; we select the polymer based on the chemical's permeation kinetics.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationMechanistic Rationale (Causality)
Eye/Face ANSI Z87.1 / EN 166 compliant splash gogglesProtects against micro-particulate aerosolization. The ester functionality can cause severe, localized corneal irritation and lipid layer disruption in the eye (H319).
Hand (Solid Handling) Nitrile gloves (min. 0.11 mm thickness)Nitrile provides a robust barrier against the lipophilic p-tolyl group, preventing lipid-soluble dermal absorption (H315).
Hand (Solvent Handling) Viton or double-gloved Nitrile (solvent-dependent)If the ester is dissolved in halogenated solvents (e.g., Dichloromethane), standard nitrile degrades rapidly. Viton prevents solvent-mediated skin permeation of the oxazole.
Body Flame-resistant (FR) laboratory coatPrevents particulate accumulation on personal clothing and mitigates fire risk if the ester is handled alongside reactive coupling reagents.
Respiratory Chemical Fume Hood (80-100 fpm)Prevents inhalation of dust/vapors that trigger respiratory tract irritation (H335).

Part 3: Operational Workflow & Handling Protocol

A safe protocol is a self-validating system. The following step-by-step methodology ensures that every action has a built-in verification step.

Step 1: Pre-Operation Verification

  • Action: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Validation: Tape a small strip of tissue paper to the bottom of the sash. It should be gently and consistently pulled inward. Do not open the chemical container if the paper is stagnant.

Step 2: PPE Donning and Material Preparation

  • Action: Equip the FR lab coat, safety goggles, and appropriate gloves based on the solvent matrix defined in Table 2.

  • Validation: Perform a visual inspection of gloves for micro-tears by trapping air inside and squeezing.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weigh boat and a grounded stainless-steel spatula.

  • Causality: Fine organic powders like oxazole derivatives can build up static charge, causing them to aerosolize and repel from the spatula, increasing inhalation risk. Anti-static tools mitigate this.

Step 4: Solvent Dissolution

  • Action: Transfer the pre-weighed ester into the reaction vessel inside the fume hood. Add the solvent slowly down the side of the flask.

  • Causality: Rapid solvent addition can displace air in the flask, ejecting fine particulates of the ester into the user's breathing zone.

Step 5: Post-Operation Decontamination

  • Action: Wipe down spatulas, balances, and the hood surface with 70% isopropanol.

  • Causality: Isopropanol effectively solubilizes residual organic esters, ensuring the workspace is decontaminated for the next user[3].

Part 4: Logical Workflow & Spill Response Visualization

Workflow Step1 Hazard Assessment CAS: 92029-41-9 Step2 Don PPE (Nitrile, Goggles, Lab Coat) Step1->Step2 Step3 Transfer to Fume Hood (80-100 fpm) Step2->Step3 Decision Accidental Spill? Step3->Decision SpillYes Spill Response Isolate & Absorb Decision->SpillYes Yes SpillNo Standard Workflow Weigh & React Decision->SpillNo No Waste Waste Disposal Halogen-Free Organic SpillYes->Waste SpillNo->Waste

Operational workflow and spill response logic for handling 2-p-Tolyl-oxazole-4-carboxylic acid ester.

Part 5: Spill Response and Waste Disposal Plan

In the event of a breach in containment, immediate and methodical action is required to prevent exposure and environmental contamination.

Step 1: Isolation Immediately halt work. Lower the fume hood sash to 2 inches to maximize inward airflow and contain airborne particulates. Restrict access to the immediate area.

Step 2: Containment

  • If Solid: Do not dry sweep, as this will aerosolize the chemical. Cover the spill with a damp paper towel or an inert absorbent (e.g., vermiculite) to suppress dust generation.

  • If Dissolved in Solvent: Surround the spill with chemical absorbent pads to prevent it from reaching the fume hood drains.

Step 3: Cleanup Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container.

Step 4: Surface Neutralization Wash the spill area with a mild alkaline solution or soapy water to ensure complete removal of the lipophilic ester residue, followed by a thorough water rinse.

Step 5: Disposal Label the container strictly as "Hazardous Solid Waste - Organic Esters (Oxazole Derivatives)". Dispose of it according to institutional hazardous waste protocols. Crucial: Do not mix this waste stream with strong oxidizing agents or concentrated acids, as the oxazole ring can undergo exothermic degradation.

References

  • Capot Chemical. "2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Product Specifications." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Available at:[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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